L-772405
描述
属性
分子式 |
C26H31FN6O |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C26H31FN6O/c27-21-5-3-19(4-6-21)26(16-34)31-22-9-12-32(13-10-22)11-1-2-20-15-28-25-8-7-23(14-24(20)25)33-17-29-30-18-33/h3-8,14-15,17-18,22,26,28,31,34H,1-2,9-13,16H2/t26-/m0/s1 |
InChI 键 |
HNKDAQNYMJNLCC-SANMLTNESA-N |
产品来源 |
United States |
Foundational & Exploratory
The Selective 5-HT1D Receptor Agonist L-772405: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-772405 is a selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D). Its mechanism of action is centered on the activation of this G protein-coupled receptor, which is primarily expressed in the central nervous system. As a Gi/o-coupled receptor, the activation of the 5-HT1D receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the cAMP pathway influences downstream cellular processes, including the inhibition of neurotransmitter release. This technical guide provides a comprehensive overview of the binding affinity, functional activity, and the underlying signaling pathways associated with this compound's mechanism of action.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. Among these, the 5-HT1D receptor has been a subject of significant research interest due to its role in neurological and psychiatric conditions. This compound has been identified as a selective agonist for the 5-HT1D receptor, making it a valuable tool for elucidating the physiological functions of this receptor subtype and for the potential development of therapeutic agents. This document details the molecular interactions and functional consequences of this compound binding to the 5-HT1D receptor.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of this compound at Serotonin Receptors and Transporters
| Target | Species | Ki (nM) | Reference |
| 5-HT1D Receptor | Guinea Pig | 29 | [1] |
| 5-HT1B Receptor | Guinea Pig | 318 | [1] |
| 5-HT Transporter | Rat | > 1000 | [1] |
Table 2: Functional Activity of this compound
| Assay | Effect | IC50 (nM) | Reference |
| Potassium-induced 5-HT outflow | Decrease | 240 | [1] |
Signaling Pathway
The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its activation by an agonist such as this compound leads to the engagement of inhibitory G proteins (Gαi/o). This interaction initiates a downstream signaling cascade that primarily involves the inhibition of adenylyl cyclase.
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on key experimental methodologies, including radioligand binding assays and functional assays such as the [35S]GTPγS binding assay.
Radioligand Binding Assay for 5-HT1D Receptor
This protocol is a representative method for determining the binding affinity of a compound for the 5-HT1D receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1D receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]5-HT).
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO cells).
-
Radioligand: [3H]5-HT.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]5-HT, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]5-HT, and a high concentration of a non-radiolabeled 5-HT1D ligand (e.g., 10 µM 5-HT).
-
Competitive Binding: Cell membranes, [3H]5-HT, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to a GPCR.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating [35S]GTPγS binding to G proteins coupled to the 5-HT1D receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1D receptor.
-
[35S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
This compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described in the radioligand binding assay protocol. Prepare stock solutions of [35S]GTPγS, unlabeled GTPγS, GDP, and this compound.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Cell membranes, [35S]GTPγS, GDP, and assay buffer.
-
Non-specific Binding: Cell membranes, [35S]GTPγS, GDP, and a high concentration of unlabeled GTPγS.
-
Stimulated Binding: Cell membranes, [35S]GTPγS, GDP, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at 30°C for a specified time.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific [35S]GTPγS binding by subtracting non-specific binding from the binding measured in the presence of this compound. Plot the specific binding against the logarithm of the this compound concentration. Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal stimulation over basal) from the resulting dose-response curve.
Caption: [35S]GTPγS Binding Assay Workflow.
Conclusion
This compound acts as a selective agonist at the 5-HT1D receptor. Its mechanism of action is initiated by binding to this Gi/o-coupled receptor, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This primary signaling event results in downstream functional effects, such as the inhibition of neurotransmitter release. The quantitative data on its binding affinity and functional potency, derived from experiments like radioligand binding and [35S]GTPγS binding assays, confirm its profile as a selective and potent 5-HT1D receptor agonist. This technical guide provides a foundational understanding of this compound's mechanism of action for researchers and professionals in the field of drug discovery and development.
References
L-772405 as a selective 5-HT1D receptor agonist.
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of L-772405, a potent and selective agonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the pharmacological properties of this compound, including its binding affinity and functional activity, and provides detailed experimental protocols for its characterization.
Core Compound Data
This compound has been identified as a valuable tool for investigating the physiological and pathological roles of the 5-HT1D receptor due to its selectivity over other serotonin (B10506) receptor subtypes.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, providing insights into its binding affinity and functional potency.
| Parameter | Value | Species/System | Receptor/Transporter | Reference |
| Binding Affinity (Ki) | 29 nM | Guinea Pig | 5-HT1D Receptor | [1] |
| 318 nM | Guinea Pig | 5-HT1B Receptor | [1] | |
| >1000 nM | Rat | 5-HT Transporter | [1] | |
| Functional Activity (IC50) | 240 nM | Guinea Pig | Presynaptic 5-HT Autoreceptor (Potassium-induced 5-HT outflow) | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of the 5-HT1D receptor and the general workflows for the key experimental procedures used to characterize this compound.
References
An In-Depth Technical Guide to the Discovery and Synthesis of L-772405, a Selective 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of L-772405, a potent and selective 5-HT1D receptor agonist. This compound has been identified as a valuable research tool for investigating the physiological and pathological roles of the 5-HT1D receptor. This document details the synthetic route to this compound, summarizes its key biological activities in tabular format, and provides standardized protocols for its evaluation. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and experimental application.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. Among these, the 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) superfamily, has garnered significant interest as a therapeutic target, particularly for the treatment of migraine.[1] Agonism of the 5-HT1D receptor is believed to mediate its anti-migraine effects through mechanisms such as the inhibition of neuropeptide release from trigeminal nerves and vasoconstriction of cranial blood vessels.
The development of selective 5-HT1D receptor agonists is paramount to dissecting the specific contributions of this receptor subtype to both normal physiology and disease states, while minimizing off-target effects associated with non-selective ligands. This compound, with its distinct chemical structure, ((2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol), has emerged as a highly selective agonist for the human 5-HT1D receptor. This guide serves as a technical resource, consolidating the available information on its discovery, synthesis, and pharmacological profile.
Discovery and Rationale
The quest for selective 5-HT1D receptor agonists was driven by the need to develop more effective and safer anti-migraine therapies. The initial breakthrough in this area was the development of sumatriptan (B127528), a non-selective 5-HT1B/1D receptor agonist. While clinically effective, the activation of 5-HT1B receptors by sumatriptan has been linked to potential cardiovascular side effects due to their presence on coronary arteries. This prompted the search for agonists with high selectivity for the 5-HT1D receptor, which is predominantly expressed in the central nervous system.
The design of this compound likely stemmed from extensive structure-activity relationship (SAR) studies of related chemical scaffolds. The core structure, featuring an indolylpropyl-piperidine moiety, is a common pharmacophore in many 5-HT receptor ligands. The incorporation of a 1,2,4-triazole (B32235) group and a chiral amino alcohol side chain were likely key modifications that conferred high affinity and selectivity for the 5-HT1D receptor.
Synthesis of this compound
Logical Synthesis Workflow
Caption: A plausible synthetic workflow for this compound.
Detailed Methodologies (Hypothetical):
-
Step 1: Synthesis of the Indole-Piperidine Intermediate. The synthesis would likely commence with a reductive amination reaction between 5-(1,2,4-triazol-4-yl)-1H-indole-3-propanal and 4-amino-1-Boc-piperidine. This reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, would yield the Boc-protected indole-piperidine intermediate.
-
Step 2: Coupling with the Chiral Amino Alcohol Precursor. The secondary amine of the piperidine ring would then be reacted with (R)-2-(4-fluorophenyl)oxirane. This epoxide ring-opening reaction would introduce the chiral amino alcohol side chain. This step is crucial for establishing the correct stereochemistry of this compound, which is important for its biological activity.
-
Step 3: Deprotection. The final step would involve the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid in dichloromethane, to yield the final product, this compound.
Biological Activity
This compound is characterized by its high affinity and selectivity for the 5-HT1D receptor. Its biological activity has been assessed through various in vitro assays.
Table 1: In Vitro Biological Data for this compound
| Assay Type | Receptor/Transporter | Species | Value | Unit |
| Binding Affinity (Ki) | 5-HT1B Receptor | Guinea Pig | 318 | nM |
| Binding Affinity (Ki) | 5-HT1D Receptor | Guinea Pig | 29 | nM |
| Binding Affinity (Ki) | 5-HT Transporter | Rat | >1000 | nM |
| Functional Activity (IC50) | Potassium-induced 5-HT outflow | Guinea Pig | 240 | nM |
Data sourced from publicly available information.[2]
Experimental Protocols
To facilitate further research and validation, detailed protocols for key biological assays are provided below.
Radioligand Binding Assay for 5-HT1D Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor.
-
[3H]5-HT (radioligand).
-
This compound (test compound).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]5-HT solution (at a concentration close to its Kd), and 50 µL of the this compound dilution. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).
-
Add 50 µL of the cell membrane suspension to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the 5-HT1D radioligand binding assay.
[35S]GTPγS Binding Assay
Objective: To determine the functional agonist activity of this compound at the 5-HT1D receptor.
Materials:
-
Cell membranes from a cell line expressing the human 5-HT1D receptor.
-
[35S]GTPγS (radioligand).
-
This compound (test compound).
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
GTPγS (unlabeled).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of the this compound dilution, 20 µL of GDP solution (final concentration ~30 µM), and 20 µL of the cell membrane suspension.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of [35S]GTPγS solution (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound [35S]GTPγS by scintillation counting.
-
Calculate EC50 and Emax values by non-linear regression analysis.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the 5-HT1D receptor. As a Gi/o-coupled GPCR, activation of the 5-HT1D receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
5-HT1D Receptor Signaling Pathway
Caption: Simplified 5-HT1D receptor signaling pathway.
Conclusion
This compound is a valuable pharmacological tool for the study of the 5-HT1D receptor. Its high selectivity allows for the precise investigation of 5-HT1D receptor function in various physiological and pathological contexts. This technical guide provides a consolidated resource for researchers, offering insights into its discovery, a plausible synthetic strategy, key biological data, and detailed experimental protocols. The provided diagrams of the signaling pathway and experimental workflows are intended to further aid in the design and execution of studies involving this important research compound. Further disclosure of the detailed synthesis from the original discoverers would be a valuable addition to the scientific literature.
References
L-772405: A Technical Guide to its Binding Affinity and Kinetics
An In-depth Technical Resource for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of L-772405, a selective 5-HT1D receptor agonist. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the pharmacological profile of this compound. This document summarizes the available quantitative data on its binding affinity, outlines detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound has been characterized through various radioligand binding assays. The available data, primarily from studies using guinea pig and cloned human receptors, is summarized below.
| Receptor Subtype | Species/System | Ligand/Assay | Parameter | Value (nM) | Reference |
| 5-HT1D | Guinea Pig | [3H]5-HT Displacement | Ki | 29 | [1] |
| 5-HT1B | Guinea Pig | [3H]5-HT Displacement | Ki | 318 | [1] |
| 5-HT Transporter | Rat | Ki | >1000 | [1] | |
| 5-HT1D (cloned) | Human (in CHO cells) | [3H]5-HT Displacement | - | - | [1] |
| 5-HT1B (cloned) | Human (in CHO cells) | [3H]5-HT Displacement | - | - | [1] |
| Functional Activity | Guinea Pig Cortical Slices | Potassium-induced 5-HT outflow | IC50 | 240 | [1] |
Note: While binding to human cloned 5-HT1B and 5-HT1D receptors in CHO cells is mentioned, specific affinity values (Ki or IC50) from these assays are not publicly available in the reviewed literature.[1]
Binding Kinetics
As of the latest available data, specific experimental values for the binding kinetics of this compound, such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time, have not been publicly reported. The determination of these parameters would require specialized kinetic radioligand binding assays. A generalized protocol for such an assay is described in the Experimental Protocols section.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding of this compound to 5-HT receptors.
Radioligand Displacement Binding Assay
This assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1D and 5-HT1B receptors.
Materials:
-
Radioligand: [3H]5-HT (Tritiated serotonin)
-
Test Compound: this compound
-
Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D or 5-HT1B receptor, or guinea pig cortical tissue homogenates.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions to optimize binding.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: A solution that emits light when excited by radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold to rapidly wash the filters.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Membrane Preparation: The receptor-containing tissues or cells are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in assay buffer.
-
Assay Setup: The assay is typically performed in microplates. Each well contains the receptor preparation, a fixed concentration of the radioligand ([3H]5-HT), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is stopped by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in vials with scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins coupled to a receptor upon agonist binding. It provides information on the potency (EC50) and efficacy (Emax) of an agonist.
Objective: To determine if this compound acts as an agonist at the 5-HT1D receptor and to quantify its potency and efficacy.
Materials:
-
Radioligand: [35S]GTPγS (a non-hydrolyzable analog of GTP)
-
Agonist: this compound
-
Receptor Source: Membranes from cells expressing the 5-HT1D receptor.
-
Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.
-
Scintillation Proximity Assay (SPA) beads or filtration apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the receptor of interest are prepared.
-
Assay Setup: In a microplate, the cell membranes are incubated with varying concentrations of the agonist (this compound) in the presence of GDP.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The plate is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.
-
Detection: The amount of bound [35S]GTPγS is measured. This can be done either by filtration to separate bound from free radioligand or by using SPA beads which emit light when the radioligand is in close proximity.
-
Data Analysis: The data are plotted as [35S]GTPγS binding versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Signaling Pathway
This compound is an agonist for the 5-HT1D receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. The canonical signaling pathway for this receptor involves coupling to inhibitory G-proteins (Gi/o).
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, such as ion channels.
References
Pharmacological Profile of L-772405: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-772405 is a selective agonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional activity, and the associated signaling pathways. Detailed methodologies for key in vitro experiments are presented to facilitate the replication and extension of these findings. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, particularly those with an interest in serotonergic neurotransmission.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological and pathological processes within the central nervous system (CNS). It exerts its effects through a diverse family of receptors, among which the 5-HT1D receptor has been a subject of considerable interest, particularly in the context of migraine therapeutics. This compound has been identified as a selective agonist for this receptor subtype. Understanding its detailed pharmacological characteristics is essential for elucidating the physiological roles of the 5-HT1D receptor and for the development of novel therapeutic agents targeting this receptor.
Mechanism of Action
This compound functions as a selective agonist at the 5-HT1D receptor. The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins of the Gi/o family. Upon agonist binding, a conformational change in the receptor activates the associated G-protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP). This signaling cascade is central to the modulatory effects of 5-HT1D receptor activation on neuronal activity.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity and functional potency.
Table 1: In Vitro Binding Affinity of this compound
| Target | Species/System | Radioligand | Parameter | Value (nM) | Reference |
| 5-HT1D Receptor | Guinea Pig | [3H]5-HT | Ki | 29 | [1][2] |
| 5-HT1B Receptor | Guinea Pig | [3H]5-HT | Ki | 318 | [1][2] |
| 5-HT Transporter | Rat | Not Specified | Ki | >1000 | [1][2] |
| 5-HT1B Receptor | Human (cloned, in CHO cells) | [3H]5-HT | IC50 | 185 (for a related compound) | [2] |
Table 2: In Vitro Functional Activity of this compound
| Assay | System | Parameter | Value (nM) | Reference |
| Potassium-induced 5-HT outflow | Not Specified | IC50 | 240 | [1][2] |
Signaling Pathway
The activation of the 5-HT1D receptor by this compound initiates a well-defined signaling cascade characteristic of Gi/o-coupled GPCRs. The principal pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
References
The Structure-Activity Relationship of L-772405: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective 5-HT1D Receptor Agonist
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of L-772405, a selective serotonin (B10506) 1D (5-HT1D) receptor agonist. The document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and neuroscience. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this guide aims to facilitate a deeper understanding of the molecular features governing the pharmacological activity of this compound and its analogs.
Core Compound Profile: this compound
This compound is recognized as a selective agonist for the 5-HT1D receptor. Its biological activity has been characterized through various in vitro assays, which are summarized in the table below.
| Parameter | Receptor/System | Value | Reference |
| Ki | Guinea Pig 5-HT1D Receptor | 29 nM | [1] |
| Ki | Guinea Pig 5-HT1B Receptor | 318 nM | [1] |
| Ki | Rat 5-HT Transporter | > 1000 nM | [1] |
| IC50 | Potassium-induced 5-HT outflow | 240 nM | [1] |
Structure-Activity Relationship (SAR) Studies of Indole-Based 5-HT1D Agonists
While specific SAR data for a wide range of this compound analogs is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related indole-based 5-HT1D agonists, such as those containing a piperidine (B6355638) or similar cyclic amine moiety. The following table summarizes general SAR principles for this class of compounds.
| Structural Modification | Observation | Impact on Activity/Selectivity |
| Indole (B1671886) N1-Substitution | Unsubstituted or small alkyl groups are generally preferred. | Larger substituents can decrease affinity. |
| Indole C3-Linker | A two or three-atom linker between the indole and the basic nitrogen is optimal. | Altering the linker length can significantly impact potency. |
| Indole C5-Substitution | A wide range of substituents are tolerated, often influencing selectivity. | Hydrogen bond acceptors can enhance affinity. Introduction of groups like triazoles (as in Rizatriptan) can lead to potent agonism. |
| Basic Amine (Piperidine/Pyrrolidine) | The nature and substitution of the cyclic amine are critical for affinity and selectivity. | N-methylation of the piperidine is common. Substitution on the piperidine ring can modulate selectivity between 5-HT1D and other 5-HT receptor subtypes. |
Experimental Protocols
A thorough understanding of the experimental conditions is crucial for interpreting SAR data. The following sections detail the methodologies for the key assays used to characterize this compound and related compounds.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor (e.g., from transfected CHO or HEK293 cells).
-
Radioligand (e.g., [3H]5-HT).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).
-
Test compound (this compound or analogs) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like serotonin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
Objective: To quantify the extent to which this compound or its analogs activate the 5-HT1D receptor, leading to G-protein activation.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
-
Test compound (this compound or analogs) at various concentrations.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive state.
-
Add the test compound at various concentrations and [35S]GTPγS.
-
Incubate the mixture to allow for receptor activation and the binding of [35S]GTPγS to the Gα subunit of the G-protein.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.
-
Plot the amount of bound [35S]GTPγS against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) of the agonist.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the 5-HT1D receptor signaling pathway and the workflows of the key experimental assays.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Radioligand Receptor Binding Assay Workflow.
Caption: [35S]GTPγS Binding Assay Workflow.
References
In Vitro Characterization of L-772405: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a selective agonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, summarizing key binding and functional data. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, offering insights into the compound's receptor interaction and signaling profile.
Core Data Summary
The following tables summarize the quantitative data available for this compound, detailing its binding affinity and functional potency at various receptors and in different assay formats.
Table 1: Receptor Binding Affinity of this compound
| Target | Species/Cell Line | Radioligand | Assay Type | Ki (nM) | Citation |
| 5-HT1D Receptor | Guinea Pig | [3H]5-HT | Competition Binding | 29 | [1] |
| 5-HT1B Receptor | Guinea Pig | [3H]5-HT | Competition Binding | 318 | [1] |
| 5-HT Transporter | Rat | - | - | >1000 | [1] |
| Human 5-HT1D Receptor | CHO Cells | [3H]5-HT | Displacement | Data not available | [1] |
| Human 5-HT1B Receptor | CHO Cells | [3H]5-HT | Displacement | Data not available | [1] |
Table 2: Functional Activity of this compound
| Assay | System | Measured Effect | IC50 (nM) | EC50 (nM) | Emax (%) | Citation |
| Potassium-Induced 5-HT Outflow | - | Decrease in 5-HT outflow | 240 | - | - | [1] |
| Agonist-Induced [35S]GTPγS Binding | CHO cells stably transfected with 5-HT1D receptor | G-protein activation | - | Data not available | Data not available | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT1D receptor and a typical experimental workflow for its characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard pharmacological practices for the respective assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor.
-
[3H]5-Hydroxytryptamine ([3H]5-HT) as the radioligand.
-
This compound as the competing ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: CHO cells expressing the human 5-HT1D receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of this compound.
-
Add 50 µL of [3H]5-HT at a final concentration close to its Kd value.
-
Add 100 µL of the membrane preparation (containing a specific amount of protein).
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of a non-labeled 5-HT1D ligand (e.g., 10 µM 5-HT).
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]5-HT) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human 5-HT1D receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human 5-HT1D receptor.
-
[35S]Guanosine 5'-O-(3-thiotriphosphate) ([35S]GTPγS).
-
This compound.
-
GDP (Guanosine 5'-diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Other reagents and equipment as for the radioligand binding assay.
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as described for the binding assay. Prepare a solution of [35S]GTPγS and various concentrations of this compound in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of various concentrations of this compound.
-
Add 50 µL of the membrane preparation.
-
Add 50 µL of GDP to a final concentration of 10-100 µM.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding 50 µL of [35S]GTPγS to a final concentration of 0.05-0.1 nM.
-
For basal binding, add assay buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation: Incubate the plates at 30°C for a defined period (e.g., 60 minutes).
-
Filtration and Quantification: Terminate the reaction and quantify the bound radioactivity as described for the radioligand binding assay.
-
Data Analysis: Plot the specific [35S]GTPγS binding as a function of the this compound concentration. Use non-linear regression to determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal stimulation over basal).
cAMP Accumulation Assay
Objective: To determine the inhibitory effect of this compound on adenylyl cyclase activity via the 5-HT1D receptor.
Materials:
-
CHO cells stably expressing the human 5-HT1D receptor.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture and Plating: Culture the CHO-h5-HT1D cells and seed them into 96- or 384-well plates. Allow the cells to adhere and grow to a suitable confluency.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-induced cAMP response) using non-linear regression.
Conclusion
This compound is a potent and selective 5-HT1D receptor agonist. Its in vitro profile, characterized by high affinity in binding assays and functional activity in G-protein activation and cellular assays, underscores its specificity. The methodologies and data presented in this guide provide a foundational understanding of the in vitro pharmacology of this compound, which is crucial for its further investigation and potential therapeutic development. The provided diagrams and protocols offer a practical framework for researchers aiming to replicate or expand upon these findings.
References
An In-depth Technical Guide to the Downstream Signaling Effects of L-772405
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-772405 is a potent and selective agonist for the 5-hydroxytryptamine receptor 1D (5-HT1D). As a member of the G-protein coupled receptor (GPCR) superfamily, the 5-HT1D receptor plays a crucial role in various physiological processes, primarily through its modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, with a focus on its mechanism of action, quantitative data on its activity, detailed experimental protocols for studying its effects, and visual representations of the involved signaling cascades.
Introduction to this compound and the 5-HT1D Receptor
The 5-HT1D receptor is a subtype of the serotonin (B10506) receptor family, which is predominantly expressed in the central nervous system.[1] It is a key target for therapeutic intervention in conditions such as migraine headaches.[2] this compound acts as a selective agonist at this receptor, mimicking the action of the endogenous ligand serotonin (5-HT) and initiating a cascade of intracellular signaling events.[3]
Mechanism of Action and Downstream Signaling Pathways
The primary mechanism of action for this compound involves the activation of the 5-HT1D receptor and its subsequent coupling to inhibitory G-proteins of the Gi/o family.[4] This interaction triggers a series of downstream events that modulate the activity of various cellular effectors.
The Gi/o-cAMP Signaling Pathway
Upon agonist binding, the 5-HT1D receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[4] This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[5][6]
Modulation of MAPK and Akt Pathways
Emerging evidence suggests that 5-HT1 receptor subtypes can also influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[7][8] While the precise mechanisms for the 5-HT1D receptor are still under investigation, it is hypothesized that the Gβγ subunits released upon Gi/o activation may play a role in activating downstream effectors that lead to the phosphorylation and activation of ERK (a member of the MAPK family) and Akt. These pathways are central regulators of cell proliferation, survival, and differentiation.
Quantitative Data for this compound
The following tables summarize the available quantitative data for the activity of this compound at 5-HT receptors.
Table 1: Binding Affinity of this compound [3]
| Receptor Subtype | Species | Ki (nM) |
| 5-HT1D | Guinea Pig | 29 |
| 5-HT1B | Guinea Pig | 318 |
| 5-HT Transporter | Rat | > 1000 |
Table 2: Functional Activity of this compound [3]
| Assay | System | IC50 (nM) |
| Potassium-induced 5-HT outflow | Guinea Pig Cortical Slices | 240 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
GTPγS Binding Assay
This assay measures the activation of G-proteins by the 5-HT1D receptor upon agonist binding.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human 5-HT1D receptor.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.
-
Incubation: In a 96-well plate, combine the cell membranes, various concentrations of this compound, a fixed concentration of GDP, and [35S]GTPγS.
-
Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of this compound to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay directly measures the inhibition of adenylyl cyclase activity by this compound.
Protocol:
-
Cell Culture: Plate cells expressing the 5-HT1D receptor in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50 value.
Western Blotting for Phosphorylated ERK and Akt
This method is used to assess the activation state of the MAPK and Akt signaling pathways.
Protocol:
-
Cell Treatment: Treat cells expressing the 5-HT1D receptor with this compound for various time points and at different concentrations.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and total Akt as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathological roles of the 5-HT1D receptor. Its primary downstream effect is the inhibition of the adenylyl cyclase/cAMP pathway via Gi/o protein coupling. Further investigation into its potential modulation of the MAPK and Akt pathways will provide a more complete understanding of its cellular effects. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and targeting the 5-HT1D receptor.
References
- 1. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased sensitivity of 5-HT1D receptors in melancholic depression | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. Involvement of the cAMP Response Element Binding Protein, CREB, and Cyclin D1 in LPA-Induced Proliferation of P19 Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of CREB affects its binding to high and low affinity sites: implications for cAMP induced gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of L-772405: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a selective agonist for the 5-hydroxytryptamine (serotonin) 1D (5-HT1D) receptor. This document provides a comprehensive overview of the cellular targets of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows. The information is intended to support further research and drug development efforts centered on this compound and its primary target.
Quantitative Data Presentation
The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity of this compound at Serotonin (B10506) Receptors and Transporters
| Target | Species | Ligand | Assay Type | Ki (nM) | Reference |
| 5-HT1D Receptor | Guinea Pig | [3H]5-HT | Radioligand Displacement | 29 | [1] |
| 5-HT1B Receptor | Guinea Pig | [3H]5-HT | Radioligand Displacement | 318 | [1] |
| 5-HT Transporter | Rat | N/A | N/A | >1000 | [1] |
Table 2: Functional Activity of this compound
| Assay | Species/System | Effect | IC50 (nM) | Reference |
| Potassium-induced 5-HT Outflow | N/A | Decrease | 240 | [1] |
Signaling Pathway of the 5-HT1D Receptor
The 5-HT1D receptor is a member of the G-protein coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G-proteins.[2] Upon activation by an agonist such as this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling pathway is crucial in modulating neurotransmitter release.
Caption: 5-HT1D receptor signaling pathway activated by this compound.
Experimental Protocols
The characterization of this compound's interaction with its cellular targets involves standard pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a reaction tube, add a constant concentration of radioligand (e.g., [3H]5-HT).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes.
-
To determine non-specific binding, a separate set of tubes is prepared with the radioligand, membranes, and a high concentration of a known saturating ligand.
-
Incubate the mixture at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand displacement binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[4][5]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT1D receptor as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a reaction tube, add the cell membranes.
-
Add GDP to facilitate the exchange reaction.
-
Add increasing concentrations of the agonist (this compound).
-
For basal binding, add buffer instead of the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Pre-incubate the mixture at room temperature.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the agonist-stimulated binding by subtracting the basal binding.
-
Plot the stimulated binding as a function of the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve.
-
Caption: Workflow for a [35S]GTPγS binding assay.
Conclusion
This compound is a selective 5-HT1D receptor agonist with a binding affinity in the nanomolar range for the guinea pig receptor. Its functional activity is demonstrated by its ability to inhibit serotonin release. The primary cellular target of this compound is the 5-HT1D receptor, through which it exerts its effects by modulating the Gi/o-protein signaling pathway. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other compounds targeting the 5-HT1D receptor. Further studies are warranted to determine its binding profile at human receptors and its selectivity against a broader range of GPCRs to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-772405: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor, a member of the G protein-coupled receptor (GPCR) family predominantly expressed in the central nervous system. Its investigation provides valuable insights into the role of the 5-HT1D receptor in neuronal signaling and its potential as a therapeutic target. This technical guide offers a comprehensive overview of the available research on this compound, focusing on its pharmacological properties, the experimental methodologies used to characterize it, and the signaling pathways it modulates.
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological data for this compound, facilitating a clear comparison of its binding affinity and functional potency.
| Parameter | Species/System | Receptor/Transporter | Value | Reference |
| Ki (Inhibition Constant) | Guinea Pig | 5-HT1B Receptor | 318 nM | [1] |
| Guinea Pig | 5-HT1D Receptor | 29 nM | [1] | |
| Rat | 5-HT Transporter | > 1000 nM | [1] | |
| IC50 (Half-maximal Inhibitory Concentration) | Guinea Pig Cortical Slices | Potassium-induced 5-HT outflow | 240 nM | [1] |
Core Signaling Pathway of this compound
This compound, as a 5-HT1D receptor agonist, primarily exerts its effects through the activation of this receptor, which is coupled to inhibitory G proteins (Gi/o). This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). The reduction in intracellular cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to altered neuronal excitability and neurotransmitter release.
Key Experimental Protocols
This section details the methodologies for the pivotal experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue (e.g., cortex for 5-HT1D, striatum for 5-HT1B) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a reaction tube, combine the prepared cell membranes, a radiolabeled ligand (e.g., [3H]5-HT), and varying concentrations of the unlabeled competitor drug (this compound).
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-radiolabeled ligand (e.g., serotonin).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Measurement of Potassium-Induced 5-HT Outflow
Objective: To determine the functional potency (IC50) of this compound in inhibiting neurotransmitter release.
Methodology:
-
Brain Slice Preparation:
-
Rapidly dissect the brain of a guinea pig and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare coronal slices (e.g., 300-400 µm thick) containing the cerebral cortex using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.
-
-
Superfusion and Stimulation:
-
Place a brain slice in a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
After a baseline collection period, switch to a high-potassium aCSF (e.g., 30 mM KCl) for a short duration to depolarize the neurons and evoke 5-HT release. This is the first stimulation (S1).
-
Return to the normal aCSF perfusion.
-
Introduce this compound at various concentrations into the perfusion medium.
-
Perform a second high-potassium stimulation (S2) in the presence of this compound.
-
-
Sample Collection and Analysis:
-
Collect the superfusate fractions throughout the experiment.
-
Analyze the 5-HT content in each fraction using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Calculate the amount of 5-HT released during each stimulation period (S1 and S2).
-
Express the 5-HT release in S2 as a percentage of the release in S1 (S2/S1 ratio).
-
Plot the S2/S1 ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Potential Applications in Neuroscience Research
While the primary research on this compound has focused on its potential role in migraine due to the involvement of 5-HT1D receptors in cranial vasoconstriction and inhibition of trigeminal nerve transmission, its selectivity for the 5-HT1D receptor makes it a valuable tool for exploring other neurological functions. Given the distribution of 5-HT1D receptors in brain regions such as the basal ganglia, hippocampus, and cortex, this compound could be utilized in studies investigating:
-
Anxiety and Depression: The serotonergic system is deeply implicated in the regulation of mood and anxiety. Investigating the effects of selective 5-HT1D receptor activation with this compound in animal models of these disorders could elucidate the specific contribution of this receptor subtype.
-
Locomotion and Motor Control: The presence of 5-HT1D receptors in the basal ganglia suggests a potential role in motor function. Studies using this compound could help to dissect the influence of this receptor on motor activity and coordination.
-
Cognitive Processes: The expression of 5-HT1D receptors in the hippocampus and cortex points to a possible involvement in learning and memory. Electrophysiological and behavioral studies with this compound could explore its impact on synaptic plasticity and cognitive performance.
Conclusion
This compound is a potent and selective 5-HT1D receptor agonist that serves as a critical research tool for dissecting the physiological and pathological roles of this receptor in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies aimed at understanding the therapeutic potential of targeting the 5-HT1D receptor in a range of neurological disorders. The detailed methodologies and clear data presentation are intended to facilitate the replication and expansion of this important research.
References
Methodological & Application
L-772405: In Vitro Experimental Protocols for the Selective 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a potent and selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor. This document provides detailed application notes and protocols for in vitro studies involving this compound, designed to assist researchers in pharmacology, neuroscience, and drug discovery. The protocols outlined below cover key assays to characterize the binding affinity, functional activity, and neurotransmitter release modulation mediated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, establishing its potency and selectivity.
Table 1: Binding Affinity of this compound
| Target | Species | Kᵢ (nM) |
| 5-HT1D Receptor | Guinea Pig | 29[1] |
| 5-HT1B Receptor | Guinea Pig | 318[1] |
| 5-HT Transporter | Rat | >1000[1] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value (nM) |
| Potassium-Induced 5-HT Outflow | IC₅₀ | 240[1] |
Signaling Pathway
This compound, as a 5-HT1D receptor agonist, activates a Gi/o-coupled signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling cascade.
Experimental Protocols
Radioligand Binding Assay: [³H]5-HT Displacement
This protocol determines the binding affinity (Kᵢ) of this compound for the 5-HT1D receptor by measuring its ability to displace the radioligand [³H]5-HT from the receptor.
Materials:
-
CHO or HEK293 cell membranes stably expressing the human 5-HT1D receptor.
-
[³H]5-HT (specific activity ~20-30 Ci/mmol).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled 5-HT (for determination of non-specific binding).
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Workflow:
Caption: Radioligand binding assay workflow.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.
-
In a 96-well plate, combine:
-
50 µL of cell membranes (5-10 µg protein).
-
50 µL of [³H]5-HT (final concentration ~2-5 nM).
-
50 µL of this compound dilution or buffer (for total binding) or 10 µM unlabeled 5-HT (for non-specific binding).
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the functional activation of the 5-HT1D receptor by this compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Materials:
-
CHO cell membranes expressing the human 5-HT1D receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
GTPγS (for determination of non-specific binding).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Workflow:
Caption: [³⁵S]GTPγS binding assay workflow.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add:
-
25 µL of cell membranes (10-20 µg protein).
-
25 µL of this compound dilution or buffer (for basal activity).
-
25 µL of GDP (final concentration 10 µM).
-
-
Pre-incubate the plate at 30°C for 20 minutes.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Determine non-specific binding in the presence of 10 µM unlabeled GTPγS.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the EC₅₀ and Eₘₐₓ.
Neurotransmitter Release Assay: Potassium-Evoked [³H]5-HT Outflow from Synaptosomes
This protocol assesses the ability of this compound to inhibit the release of serotonin from pre-synaptic terminals by activating presynaptic 5-HT1D autoreceptors.
Materials:
-
Synaptosome preparation from guinea pig or rat brain tissue (e.g., cortex or hippocampus).
-
[³H]5-HT.
-
Krebs-Ringer Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.7 mM glucose, pH 7.4, gassed with 95% O₂/5% CO₂.
-
High Potassium KRB (K⁺-KRB): Same as KRB but with KCl concentration increased to 30-60 mM and NaCl concentration reduced to maintain osmolarity.
-
This compound.
-
Perfusion system or superfusion chambers.
-
Liquid scintillation counter.
Workflow: dot digraph "Neurotransmitter_Release_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
A [label="Prepare and pre-load synaptosomes with [³H]5-HT"]; B [label="Wash synaptosomes to remove excess [³H]5-HT"]; C [label="Equilibrate synaptosomes in a superfusion system with KRB"]; D [label="Collect baseline fractions"]; E [label="Apply this compound followed by K⁺-KRB stimulation"]; F [label="Collect fractions during and after stimulation"]; G [label="Measure radioactivity in all collected fractions"]; H [label="Calculate fractional release and inhibition by this compound"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
References
Application Notes and Protocols for Utilizing L-772405 in GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a potent and selective agonist for the serotonin (B10506) 5-HT1D receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The 5-HT1D receptor is coupled to inhibitory G-proteins (Gi/o) and its activation leads to a decrease in cyclic AMP (cAMP) levels.[2] The GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs.[3] It directly measures the activation of G-proteins, a proximal event in the signal transduction cascade, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[4] This application note provides a detailed protocol for the use of this compound in a [³⁵S]GTPγS binding assay to determine its potency and efficacy at the 5-HT1D receptor.
Principle of the GTPγS Binding Assay
Agonist binding to a GPCR, such as the 5-HT1D receptor, induces a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit.[4] The GTP-bound Gα subunit then dissociates from the Gβγ dimer to modulate the activity of downstream effectors. The GTPγS binding assay utilizes [³⁵S]GTPγS, a radiolabeled and non-hydrolyzable GTP analog.[3] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates in agonist-stimulated membranes.[4] The amount of incorporated radioactivity is directly proportional to the extent of G-protein activation and can be quantified by scintillation counting. This allows for the determination of key pharmacological parameters of an agonist, such as its potency (EC50) and maximal efficacy (Emax).[5]
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Receptor | Species | Value | Reference |
| Ki | 5-HT1B | Guinea Pig | 318 nM | [1] |
| Ki | 5-HT1D | Guinea Pig | 29 nM | [1] |
| EC50 | 5-HT1D | Human (in CHO cells) | 0.8 nM | [1] |
Note: A specific Emax value for this compound in a GTPγS binding assay was not available in the searched literature. Researchers should determine this experimentally.
Experimental Protocols
This protocol is adapted from established methods for 5-HT1B/1D receptor GTPγS binding assays and is suitable for determining the activity of this compound.[6][7]
Materials and Reagents
-
Membranes from cells stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells)
-
This compound
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well filter plates (e.g., GF/B or GF/C)
-
Cell harvester
-
Scintillation counter
Experimental Procedure
-
Membrane Preparation:
-
Thaw cryopreserved cell membranes expressing the 5-HT1D receptor on ice.
-
Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration of 5-20 µg per well. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add the following reagents in the specified order:
-
50 µL of Assay Buffer
-
20 µL of this compound at various concentrations (for a concentration-response curve) or vehicle for basal binding.
-
10 µL of GDP to a final concentration of 10-100 µM. The optimal concentration should be determined for the specific membrane preparation.[7]
-
20 µL of the membrane suspension (5-20 µg of protein).
-
-
For the determination of non-specific binding, add 10 µM of unlabeled GTPγS to a set of wells.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation of the Reaction:
-
Add 10 µL of [³⁵S]GTPγS to each well to a final concentration of 0.05-0.1 nM.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from the total binding (counts in the absence of unlabeled GTPγS) for each data point.
-
Generate Concentration-Response Curve: Plot the specific [³⁵S]GTPγS binding as a percentage of the maximal response against the logarithm of the this compound concentration.
-
Determine Pharmacological Parameters: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 (potency) and Emax (maximal efficacy) values for this compound.
Visualizations
5-HT1D Receptor Signaling Pathway
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Workflow for GTPγS Binding Assay
Caption: GTPγS Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 7. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-772405 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor, a G-protein coupled receptor (GPCR) primarily located in the central nervous system. Its functions include influencing locomotion and anxiety, as well as inducing vasoconstriction in the brain. The 5-HT1D receptor is a significant target in drug discovery for conditions such as migraine. Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a compound, such as this compound, to its receptor. This document provides a comprehensive guide to performing a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
The assay described herein is a competitive binding experiment. This method measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that is specifically bound to the 5-HT1D receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity.
Data Presentation
The binding affinity of this compound and other relevant ligands for the 5-HT1D receptor is summarized in the table below. This data is essential for comparing the potency of this compound with other standard compounds.
| Compound | Receptor | Species | Kᵢ (nM) | pKᵢ |
| This compound | 5-HT1D | Guinea Pig | 29 | 7.54 |
| This compound | 5-HT1B | Guinea Pig | 318 | 6.50 |
| This compound | 5-HT transporter | Rat | >1000 | <6.00 |
| 5-HT | 5-HT1D | Human | - | 8.1 (pIC50)[1] |
| 5-CT | 5-HT1D | Human | - | 8.3 (pIC50, high affinity)[1] |
| Sumatriptan | 5-HT1D | Human | - | 7.6 (pIC50, high affinity)[1] |
Signaling Pathway
The 5-HT1D receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor activates the Gi/o protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the Ki of this compound for the 5-HT1D receptor.
Materials and Reagents
-
Receptor Source: Membranes from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., human temporal cortex).
-
Radioligand: [³H]5-carboxamidotryptamine ([³H]5-CT) or [³H]5-hydroxytryptamine ([³H]5-HT).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or Metergoline.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[3]
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow
References
Application Notes and Protocols for In Vivo Microdialysis Studies with L-772405
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a selective agonist for the 5-HT1D receptor, a key player in serotonergic neurotransmission. In vivo microdialysis is a powerful technique used to monitor the levels of neurotransmitters and other molecules in the extracellular fluid of the brain in awake, freely moving animals. This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of this compound on neurotransmitter systems, primarily focusing on serotonin (B10506) (5-HT) and dopamine (B1211576) (DA).
While direct in vivo microdialysis studies using this compound are not extensively reported in publicly available literature, this guide synthesizes information on the compound's known properties, established microdialysis protocols for relevant neurotransmitters, and data from studies on analogous 5-HT1B/1D receptor agonists. This allows for a robust framework to design and execute experiments to elucidate the neurochemical effects of this compound.
Data Presentation: this compound and Related Compounds
The following tables summarize the known quantitative data for this compound and the effects of related 5-HT1B/1D agonists on neurotransmitter levels, which can be used to predict the expected outcomes of in vivo microdialysis studies with this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor/Transporter | Species | Value |
| Ki | 5-HT1B Receptor | Guinea Pig | 318 nM |
| Ki | 5-HT1D Receptor | Guinea Pig | 29 nM |
| Ki | 5-HT Transporter | Rat | > 1000 nM |
| IC50 | Potassium-induced 5-HT outflow | Not Specified | 240 nM |
Table 2: Expected Effects of 5-HT1D Agonists on Extracellular Neurotransmitter Levels Based on In Vivo Microdialysis Studies of Analogous Compounds
| Neurotransmitter | Brain Region | Expected Effect of this compound | Magnitude of Change (from analogous compounds) |
| Serotonin (5-HT) | Hippocampus, Frontal Cortex | Decrease | Dose-dependent reduction |
| Dopamine (DA) | Striatum, Nucleus Accumbens | Increase | Potential for a significant, dose-dependent increase[1] |
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the impact of this compound on serotonin and dopamine levels in the rodent brain.
Protocol 1: In Vivo Microdialysis for Serotonin and Dopamine Measurement
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff)
-
Guide cannulae
-
Syringe pump
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Mobile phase for HPLC (specific composition will depend on the analytes and column)
-
Standards for 5-HT, DA, and their metabolites (5-HIAA, DOPAC, HVA)
2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum, nucleus accumbens, or hippocampus).
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for 5-7 days.
3. Microdialysis Experiment:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe via reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration to monitor the time course of the drug's effect.
4. Sample Analysis:
-
Analyze the collected dialysate samples for 5-HT, DA, and their metabolites using HPLC-ECD.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the baseline concentrations.
5. Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Mandatory Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for L-772405 in Neuronal Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-772405 is a selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. In the central nervous system, 5-HT1D receptors are primarily coupled to Gi/o proteins. Activation of these receptors typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability and firing rate. These characteristics make this compound a valuable tool for investigating the role of the 5-HT1D receptor in various physiological and pathological processes, including migraine pathophysiology and neurotransmission modulation.
These application notes provide a comprehensive guide to utilizing this compound in electrophysiological studies on neurons, with a focus on whole-cell patch-clamp techniques.
Data Presentation
Ligand Binding Affinity
The binding affinity of this compound for serotonin receptors is a critical parameter for designing and interpreting experiments. The following table summarizes the reported binding affinities.
| Receptor Subtype | Species | pIC50 | Reference |
| 5-HT1D | Human | 9.0 | [1] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
Representative Electrophysiological Effects of 5-HT1D Receptor Agonists
| Parameter | Agonist | Neuron Type | Effect | Reference |
| Membrane Potential | 5-HT | Layer 5 Pyramidal Neurons (ASL subtype) | Hyperpolarization of -2.8 ± 1.6 mV | [3] |
| Sumatriptan | Dural Afferent Neurons | Depolarization from -71.3 ± 1.6 mV to -54.0 ± 3.6 mV | [2] | |
| Action Potential Firing | Zolmitriptan (5-HT1B/1D agonist) | Trigeminal Neurons | Inhibition of action potential discharge | [4] |
| Serotonin | Motor Neurons | Increased receptor density correlates with reduced firing rates | [5] | |
| Ion Currents | 5-HT | Dorsal Raphe Neurons | Activation of an inwardly rectifying K+ current (ED50 of 30 nM) | [6] |
| 5-HT | Hippocampal CA1 Pyramidal Neurons | Hyperpolarization due to the opening of inward rectifier K+ channels | [7] |
Signaling Pathway
The canonical signaling pathway for this compound in neurons involves the activation of the 5-HT1D receptor, leading to the modulation of GIRK channels.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Neuronal Membrane Potential and Action Potential Firing (Current-Clamp)
This protocol details the whole-cell current-clamp method to determine the effect of this compound on the resting membrane potential and firing frequency of neurons.
1. Cell Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., dorsal raphe nucleus, trigeminal nucleus) or use cultured primary neurons.
-
Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.
2. Solutions:
-
External Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in aCSF on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Switch to current-clamp mode and record the resting membrane potential.
-
To measure action potential firing, inject a series of depolarizing current steps to elicit firing before, during, and after the application of this compound.
4. Experimental Procedure:
-
Record a stable baseline of resting membrane potential and spontaneous or evoked action potential firing for 5-10 minutes.
-
Perfuse the recording chamber with aCSF containing the desired concentration of this compound (e.g., 10 nM - 1 µM).
-
Record the changes in membrane potential and firing frequency for 5-10 minutes or until a steady-state effect is observed.
-
Wash out the drug with aCSF and record for another 10-15 minutes to observe any reversal of the effects.
5. Data Analysis:
-
Measure the average resting membrane potential before, during, and after this compound application.
-
Quantify the action potential firing frequency in response to depolarizing current steps in each condition.
-
Plot the results to visualize the effect of this compound on neuronal excitability.
Protocol 2: Characterizing this compound-activated GIRK currents (Voltage-Clamp)
This protocol is designed to isolate and characterize the inwardly rectifying potassium current activated by this compound.
1. Cell Preparation and Solutions:
-
Follow the same cell preparation and solution guidelines as in Protocol 1. To enhance the recording of K+ currents, the external KCl concentration can be increased (e.g., to 5-10 mM, adjusting NaCl accordingly to maintain osmolarity).
-
To block other voltage-gated currents, the aCSF can be supplemented with tetrodotoxin (B1210768) (TTX, 0.5 µM) to block voltage-gated sodium channels, and a cocktail of other blockers (e.g., CdCl2 to block calcium channels) may be used depending on the specific currents present in the neuron type.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the neuron at a holding potential of -60 mV.
3. Experimental Procedure:
-
Apply a series of hyperpolarizing and depolarizing voltage steps (e.g., from -120 mV to +20 mV in 10 mV increments) to record baseline currents.
-
Perfuse the chamber with this compound.
-
Repeat the voltage-step protocol to record the currents in the presence of the drug.
-
To confirm the involvement of GIRK channels, the specific blocker BaCl2 (e.g., 100 µM) can be co-applied with this compound.
4. Data Analysis:
-
Subtract the baseline currents from the currents recorded in the presence of this compound to isolate the drug-activated current.
-
Construct a current-voltage (I-V) relationship for the this compound-activated current. The characteristic inward rectification of GIRK channels should be observed.
-
Analyze the reversal potential of the this compound-activated current to confirm its primary mediation by potassium ions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment investigating the effects of this compound.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. THE COMPLEX ACTIONS OF SUMATRIPTAN ON RAT DURAL AFFERENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The effects of 5-HT1A, 5-HT1B and 5-HT1D receptor agonists on trigeminal nociceptive neurotransmission in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole-cell recordings of inwardly rectifying K+ currents activated by 5-HT1A receptors on dorsal raphe neurones of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of serotonin on the hyperpolarization-activated cation current (Ih) in rat CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
L-772405 Administration in Animal Models of Migraine: Application Notes and Protocols
A comprehensive review of available scientific literature reveals no specific studies detailing the administration of L-772405 in animal models of migraine. this compound is identified as a selective 5-HT1D receptor agonist. While the 5-HT1D receptor is a well-established target for migraine therapies, particularly for the triptan class of drugs which are 5-HT1B/1D receptor agonists, research detailing the in vivo application of this compound specifically for migraine-related endpoints is not publicly available.
This document, therefore, provides a generalized framework of application notes and protocols based on the established methodologies for studying 5-HT1D receptor agonists in preclinical migraine models. Researchers, scientists, and drug development professionals can adapt these protocols for the investigation of novel 5-HT1D agonists like this compound.
General Application Notes for 5-HT1D Agonists in Migraine Models
When designing experiments to evaluate a selective 5-HT1D agonist such as this compound in animal models of migraine, several key considerations are crucial for obtaining robust and interpretable data.
1. Animal Model Selection:
The choice of animal model is critical and should align with the specific aspect of migraine pathophysiology being investigated. Commonly used models include:
-
Neurogenic Dural Vasodilation/Plasma Protein Extravasation (PPE) Model: This model assesses the ability of a compound to inhibit the vasodilation and leakage of plasma proteins in the dura mater, a key event in the generation of migraine pain.[1][2][3][4] Stimulation of the trigeminal ganglion, either electrically or chemically (e.g., with capsaicin), is used to induce these changes.[4][5][6]
-
Trigeminal Nucleus Caudalis (TNC) c-Fos Expression Model: This model measures the activation of second-order neurons in the TNC, a brainstem region that receives nociceptive input from the dura mater.[7][8][9][10][11] An increase in the expression of the immediate-early gene c-fos is used as a marker of neuronal activation.[7][8][9][10]
-
Behavioral Models of Migraine-like Pain: These models aim to assess headache-like behaviors in conscious animals. Common triggers include the administration of nitroglycerin (NTG) or cilostazol (B1669032) to induce hypersensitivity.[9] Endpoints can include measuring mechanical or thermal allodynia in the periorbital or hind paw regions.
2. Route of Administration and Dosing:
The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral) and the dose range should be determined based on the pharmacokinetic and pharmacodynamic properties of the compound. Preliminary dose-ranging studies are essential to establish the optimal dose that produces a therapeutic effect without causing significant side effects.
3. Control Groups:
Appropriate control groups are fundamental for valid experimental design. These should include:
-
Vehicle Control: To control for the effects of the drug solvent.
-
Positive Control: A well-characterized anti-migraine agent, such as sumatriptan, to validate the experimental model and provide a benchmark for efficacy.
-
Sham/Negative Control: To account for any effects of the experimental procedures themselves.
Experimental Protocols (Generalized for a 5-HT1D Agonist)
The following are detailed, generalized protocols that can be adapted for the evaluation of this compound.
Protocol 1: Inhibition of Neurogenic Dural Plasma Protein Extravasation in Rats
Objective: To determine the efficacy of a 5-HT1D agonist in inhibiting plasma protein extravasation in the dura mater following trigeminal nerve stimulation.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for cannulation and craniotomy
-
Evans Blue dye (50 mg/kg)
-
Stimulating electrode for the trigeminal ganglion
-
Test compound (this compound), vehicle, and positive control (sumatriptan)
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the rat and cannulate the femoral vein for drug and dye administration.
-
Perform a craniotomy to expose the dura mater.
-
Administer the test compound, vehicle, or positive control intravenously.
-
After a predetermined pretreatment time, administer Evans Blue dye intravenously.
-
Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).
-
After stimulation, perfuse the animal with saline to remove intravascular dye.
-
Carefully dissect the dura mater.
-
Extract the Evans Blue dye from the dura mater using formamide.
-
Quantify the amount of extracted dye by measuring the absorbance at 620 nm using a spectrophotometer.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Absorbance (620 nm) ± SEM | % Inhibition of Extravasation |
| Vehicle | - | [Value] | 0% |
| This compound | [Dose 1] | [Value] | [Value] |
| This compound | [Dose 2] | [Value] | [Value] |
| This compound | [Dose 3] | [Value] | [Value] |
| Sumatriptan | [Dose] | [Value] | [Value] |
Protocol 2: Assessment of c-Fos Expression in the Rat Trigeminal Nucleus Caudalis
Objective: To evaluate the effect of a 5-HT1D agonist on the activation of TNC neurons following dural stimulation.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic
-
Surgical instruments for craniotomy and intracisternal injection
-
Inflammatory agent (e.g., capsaicin (B1668287) or inflammatory soup)
-
Test compound (this compound), vehicle, and positive control (sumatriptan)
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Cryostat or microtome
-
Primary antibody against c-Fos
-
Secondary antibody (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC) kit
-
Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Anesthetize the rat.
-
Administer the test compound, vehicle, or positive control.
-
After the appropriate pretreatment time, induce trigeminal nociception by intracisternal injection of an inflammatory agent.
-
Two hours after stimulation, perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and post-fix in paraformaldehyde.
-
Cryoprotect the tissue in sucrose (B13894) solution.
-
Section the brainstem containing the TNC using a cryostat or microtome.
-
Perform immunohistochemistry for c-Fos using the primary and secondary antibodies, ABC kit, and DAB for visualization.
-
Count the number of c-Fos-positive nuclei in the superficial laminae of the TNC under a microscope.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of c-Fos-positive cells/section ± SEM | % Inhibition of c-Fos Expression |
| Vehicle | - | [Value] | 0% |
| This compound | [Dose 1] | [Value] | [Value] |
| This compound | [Dose 2] | [Value] | [Value] |
| This compound | [Dose 3] | [Value] | [Value] |
| Sumatriptan | [Dose] | [Value] | [Value] |
Signaling Pathways and Experimental Workflows
The therapeutic effect of 5-HT1D receptor agonists in migraine is believed to be mediated through several mechanisms. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: 5-HT1D Agonist Signaling Pathway in Migraine.
References
- 1. Neurogenically mediated leakage of plasma protein occurs from blood vessels in dura mater but not brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of 5-HT2B receptor induced dural plasma protein extravasation in a mouse migraine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurogenic inflammation in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Possible mechanism of c-fos expression in trigeminal nucleus caudalis following cortical spreading depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGRP release and c-fos expression within trigeminal nucleus caudalis of the rat following glyceryltrinitrate infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilostazol induces C-fos expression in the trigeminal nucleus caudalis and behavioural changes suggestive of headache with the migraine-like feature photophobia in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Both 5-HT1B and 5-HT1F receptors modulate c-fos expression within rat trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c-fos expression in trigeminal spinal nucleus after electrical stimulation of the hypoglossal nerve in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving L-772405 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of L-772405, a selective 5-HT1D receptor agonist, for experimental use. The information is intended to guide researchers in preparing this compound for both in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a chemical compound soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal stability, it should be stored in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0-4°C, while long-term storage (months to years) should be at -20°C. The compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.
Table 1: Physicochemical and Storage Data for this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₁FN₆O |
| Molecular Weight | 462.57 g/mol |
| Solubility | Soluble in DMSO |
| Short-Term Storage | 0-4°C (Dry, Dark) |
| Long-Term Storage | -20°C (Dry, Dark) |
| Shipping Stability | Stable for a few weeks at ambient temperature |
Experimental Protocols
In Vitro Application Protocol: Preparation of this compound for Cell-Based Assays
This protocol outlines the steps for preparing this compound solutions for use in cell culture experiments, such as those involving transfected cell lines expressing the 5-HT1D receptor.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Appropriate cell culture medium (e.g., DMEM, Ham's F12)
-
Vortex mixer
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.63 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in your cell culture medium.
-
Gently mix the working solution before adding it to the cells.
-
Workflow for Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound solutions for in vitro experiments.
In Vivo Application Protocol: Preparation of this compound for Animal Studies
This protocol provides a general guideline for preparing this compound for intravenous administration in animal models. The choice of vehicle may need to be optimized based on the specific experimental requirements and animal model. For other 5-HT1D agonists, 0.9% saline has been successfully used as a vehicle for intravenous administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Sterile filters (e.g., 0.22 µm)
Protocol:
-
Initial Solubilization:
-
Prepare a concentrated stock solution of this compound in DMSO as described in the in vitro protocol. The concentration of this stock will depend on the final desired dosing concentration and the maximum tolerable volume of DMSO for the animal.
-
-
Vehicle Preparation and Final Dilution:
-
Further dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration for injection.
-
The final concentration of DMSO in the injection solution should be minimized to avoid adverse effects. It is critical to consult animal welfare guidelines and established toxicological data for the maximum tolerated DMSO concentration for the chosen route of administration and animal species.
-
For example, if a final dose of 1 mg/kg is required in a mouse with an injection volume of 100 µL, and the DMSO concentration should not exceed 10%, the formulation would need to be carefully calculated.
-
Filter the final solution through a sterile 0.22 µm filter before administration to ensure sterility.
-
Workflow for Preparing this compound for In Vivo Administration
Caption: Workflow for preparing this compound for in vivo administration.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for the 5-hydroxytryptamine (serotonin) receptor 1D (5-HT1D). The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the 5-HT1D receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade can modulate various cellular processes, including neurotransmitter release.
Signaling Pathway of this compound via the 5-HT1D Receptor
Caption: Simplified signaling pathway of this compound through the 5-HT1D receptor.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the dissolution method, solvent, and concentrations based on their specific experimental setup, cell lines, and animal models. It is also recommended to perform a solubility test before preparing large quantities of the solution. Always adhere to laboratory safety guidelines and animal welfare regulations.
References
Application Notes and Protocols for L-778,123, a Farnesyltransferase Inhibitor, in Cell Culture Experiments
A Note on Compound Identification: Initial literature searches for "L-772405" as a farnesyltransferase inhibitor (FTI) did not yield specific results for this activity. Instead, "this compound" is predominantly identified as a 5-HT1D receptor agonist. However, a similarly named compound, L-778,123 , is a well-documented farnesyltransferase inhibitor. It is presumed that the intended compound for these application notes is L-778,123. The following protocols and data are based on the properties and applications of L-778,123 and other farnesyltransferase inhibitors.
Introduction
Farnesyltransferase inhibitors (FTIs) are a class of therapeutic agents that target the enzyme farnesyltransferase. This enzyme is responsible for a crucial post-translational modification known as farnesylation, which involves the attachment of a farnesyl group to a cysteine residue within the C-terminal CaaX motif of specific proteins.[1] One of the most critical substrates of farnesyltransferase is the Ras protein, a key component of signaling pathways that regulate cell proliferation, differentiation, and survival.[2][3] In many forms of cancer, mutations in the Ras gene lead to its constitutive activation, driving uncontrolled cell growth.[4] By inhibiting farnesylation, FTIs prevent the localization of Ras to the cell membrane, thereby blocking its downstream signaling and anti-cancer effects.[5] It is important to note that FTIs can also affect other farnesylated proteins, such as RhoB, which may contribute to their overall cellular effects.[6][7] L-778,123 is a peptidomimetic imidazole-containing FTI that has been evaluated for its anti-cancer properties.
Data Presentation
Table 1: In Vitro Efficacy of L-778,123
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Adenocarcinomic human alveolar basal epithelial | 100 | [3] |
| HT-29 | Human colonic adenocarcinoma | 125 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of farnesyltransferase inhibitors and a general workflow for cell culture experiments.
Caption: Ras signaling pathway and the inhibitory action of L-778,123.
Caption: General experimental workflow for cell culture experiments with L-778,123.
Experimental Protocols
Protocol 1: Determination of IC50 of L-778,123 using MTT Assay
Objective: To determine the concentration of L-778,123 that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
L-778,123 (stock solution in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of L-778,123 from the stock solution in complete culture medium. A typical concentration range to test would be from 0.1 µM to 200 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest L-778,123 concentration).
-
Remove the medium from the wells and add 100 µL of the prepared L-778,123 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the L-778,123 concentration and determine the IC50 value using a suitable software with a four-parameter logistic curve fit.[9]
-
Protocol 2: Western Blot Analysis of Farnesylation Inhibition
Objective: To assess the inhibition of protein farnesylation in cells treated with L-778,123 by observing the electrophoretic mobility shift of a farnesylated protein, such as HDJ-2.[1]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
L-778,123
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of L-778,123 (e.g., 0, 1, 10, 50, 100 µM) for 24-48 hours.
-
Wash the cells with cold PBS and lyse them with RIPA buffer on ice.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size. Unprocessed (unfarnesylated) HDJ-2 will migrate slower than the farnesylated form.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-HDJ-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
An accumulation of the slower-migrating, unprocessed form of HDJ-2 in L-778,123-treated cells indicates successful inhibition of farnesyltransferase.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or low cytotoxicity observed | - L-778,123 concentration is too low.- Incubation time is too short.- Cell line is resistant to FTI. | - Increase the concentration range of L-778,123.- Increase the incubation time (e.g., up to 96 hours).- Verify FTI activity in a known sensitive cell line as a positive control. |
| High variability in viability assay | - Uneven cell seeding.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding reagents. |
| No shift observed in Western Blot | - L-778,123 is inactive or used at too low a concentration.- Antibody is not working. | - Confirm the activity of L-778,123.- Use a higher concentration of the inhibitor.- Validate the primary antibody. |
Conclusion
These application notes provide a framework for utilizing the farnesyltransferase inhibitor L-778,123 in cell culture experiments. The provided protocols for determining IC50 values and assessing the inhibition of farnesylation are fundamental for characterizing the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The data and methodologies presented here will aid in the investigation of the anti-cancer potential of L-778,123 and other farnesyltransferase inhibitors.
References
- 1. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Protocol [cellbiologics.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of 5 new melanoma low passage cell lines representing the clinical and genetic profile of their tumors of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture protocols | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for L-772405 in CHO Cell Lines Expressing 5-HT1D
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 1D (5-HT1D) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in neuroscience and pharmacology research, particularly in the context of migraine therapeutics and neuropsychiatric disorders. L-772405 is a selective agonist for the 5-HT1D receptor. This document provides detailed application notes and protocols for the use of this compound in Chinese Hamster Ovary (CHO-K1) cell lines stably expressing the human 5-HT1D receptor. These protocols cover cell culture and stable cell line generation, radioligand binding assays to determine binding affinity, and functional assays to characterize the agonistic activity of this compound by measuring the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
Data Presentation
The following tables summarize the quantitative data for this compound and reference compounds at the human 5-HT1D receptor expressed in CHO-K1 cells.
Table 1: Radioligand Binding Affinity of this compound at the Human 5-HT1D Receptor
| Compound | Radioligand | Cell Line | Kᵢ (nM) | pKᵢ |
| This compound | [³H]5-HT | CHO-K1-h5-HT1D | 29 | 7.54 |
Table 2: Functional Potency of this compound in a cAMP Inhibition Assay
| Compound | Assay Type | Cell Line | IC₅₀ (nM) | pIC₅₀ |
| This compound | Forskolin-Stimulated cAMP Inhibition | CHO-K1-h5-HT1D | ~1.0 | 9.0 |
Note: The pIC50 value of 9.0 for this compound was reported and has been converted to an approximate IC50 value for this table. The precise IC50 can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1D receptor signaling pathway and the general experimental workflows for the protocols described herein.
Caption: 5-HT1D Receptor Signaling Cascade.
Application Notes: SB-277011A for Studying Presynaptic Dopamine Autoreceptors
Note on L-772405
Initial analysis of the requested topic revealed a discrepancy in the pharmacological classification of this compound. The available scientific literature consistently characterizes This compound as a selective serotonin (B10506) 5-HT1D receptor agonist .[1][2][3] Its primary mechanism of action involves binding to and activating these serotonin autoreceptors, which in turn inhibits serotonin (5-HT) release.[2] There is no substantial evidence to suggest that this compound acts as an antagonist at presynaptic dopamine (B1211576) autoreceptors.
Therefore, this document will first provide the available quantitative data for this compound as a 5-HT1D agonist. Subsequently, to fulfill the core request for protocols related to studying presynaptic dopamine autoreceptors, we will provide comprehensive Application Notes for SB-277011A , a well-characterized, potent, and selective dopamine D3 receptor antagonist .[1][4][5]
Quantitative Data Summary for this compound
| Parameter | Species/System | Receptor/Transporter | Value | Reference |
| Binding Affinity (Ki) | Guinea Pig | 5-HT1D | 29 nM | [2] |
| Guinea Pig | 5-HT1B | 318 nM | [2] | |
| Rat | 5-HT Transporter | >1000 nM | [2] | |
| Functional Activity (IC50) | Not Specified | Potassium-induced 5-HT outflow | 240 nM | [2] |
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-277011A is a potent, selective, and brain-penetrant antagonist of the dopamine D3 receptor.[5][6] With a selectivity of 80- to 100-fold for the D3 receptor over the D2 receptor, it is an invaluable pharmacological tool for elucidating the specific roles of D3 receptors in the central nervous system.[4][5][7] Presynaptic D3 autoreceptors are located on dopamine neuron terminals and their activation by synaptic dopamine provides a negative feedback signal, inhibiting further dopamine synthesis and release.[8][9][10] By blocking these autoreceptors, SB-277011A disinhibits dopamine neurons, leading to an increase in dopamine release, particularly in brain regions with high D3 receptor expression like the nucleus accumbens.[5][9][11] This makes SB-277011A an excellent probe for investigating the physiological and pathophysiological functions of the dopaminergic system, especially in the context of addiction, schizophrenia, and other neuropsychiatric disorders.[12][13][14]
Quantitative Data Summary for SB-277011A
| Parameter | Species/System | Receptor | Value | Reference |
| Binding Affinity (pKi) | Human (CHO cells) | Dopamine D3 | 8.40 | [6] |
| Human (CHO cells) | Dopamine D2 | ~6.40 (calculated from 100-fold selectivity) | [5] | |
| Rat (CHO cells) | Dopamine D3 | 7.97 | [5][6] | |
| Rat (CHO cells) | Dopamine D2 | ~5.97 (calculated from 100-fold selectivity) | [5] | |
| Functional Antagonism (pKb) | Human (CHO cells) | Dopamine D3 | 8.3 | [5] |
| Selectivity | Human | D3 vs. D2 | ~100-fold | [5][7] |
| Rat | D3 vs. D2 | ~80-fold | [6] |
Dopamine D3 Autoreceptor Signaling Pathway
The diagram below illustrates the signaling cascade initiated by dopamine binding to presynaptic D3 autoreceptors and the mechanism of action of the antagonist SB-277011A. D3 receptors are coupled to Gi/o proteins; their activation inhibits adenylyl cyclase, leading to reduced cAMP levels and decreased protein kinase A (PKA) activity, which ultimately suppresses dopamine synthesis and release.[15][16] SB-277011A blocks the receptor, preventing this inhibitory cascade.
References
- 1. SB-277,011-A - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selective dopamine D₃ receptor antagonist SB-277011-A significantly decreases binge-like consumption of ethanol in C57BL/J6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine D3 receptor antagonists as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 16. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-772405 solubility issues and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-772405. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO, and stock solutions can be prepared in this solvent.
Q2: What is the maximum recommended concentration for a stock solution of this compound in DMSO?
A2: While the absolute maximum solubility may be higher, stock solutions of this compound in DMSO are commonly prepared at concentrations up to 50 mM. For many cell-based assays, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% to avoid cytotoxicity, although this can be cell-line dependent.[1]
Q3: Can I dissolve this compound in aqueous buffers like PBS or water?
A3: this compound is a hydrophobic molecule and is poorly soluble in aqueous solutions such as water or Phosphate-Buffered Saline (PBS).[2] Direct dissolution in these solvents is not recommended. A concentrated stock solution should first be prepared in an organic solvent like DMSO.
Q4: How should I store the this compound solid compound and its stock solution?
A4: The solid compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions in DMSO should also be stored at -20°C for long-term use.
Troubleshooting Guide
Issue 1: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer (e.g., cell culture medium, PBS).
This is a common issue known as "solvent-shifting precipitation." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it has low solubility.[2]
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Q5: I followed the reverse dilution method, but my compound still precipitates over time. What should I do?
A5: This may indicate that you are creating a supersaturated solution that is not stable long-term.
-
Use Immediately: Prepare your working solutions fresh right before you need them and use them as quickly as possible.
-
Lower Final Concentration: Your final experimental concentration might be too high for the aqueous environment, even with a small amount of DMSO. Try lowering the final concentration of this compound.
-
pH Consideration: The solubility of some compounds is pH-dependent. Ensure the pH of your final aqueous solution is optimal for this compound's solubility, if this information is available and compatible with your experimental system.
Q6: What is the maximum final DMSO concentration I can use in my cell-based assay?
A6: This is highly dependent on the cell line being used. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for sensitive cell lines, concentrations as low as 0.1% may be necessary. It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.[1]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. |
| Water | Poorly Soluble | Direct dissolution is not recommended. |
| Ethanol | Data Not Available | As an organic solvent, it may offer some solubility, but DMSO is the confirmed solvent for stock solutions. Proceed with caution. |
| PBS (pH 7.4) | Poorly Soluble | Prone to precipitation when diluting from a DMSO stock. |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.16 mL | 10.81 mL |
| 5 mM | 0.43 mL | 2.16 mL |
| 10 mM | 0.22 mL | 1.08 mL |
| 50 mM | 0.04 mL | 0.22 mL |
| Calculations are based on a molecular weight of 462.57 g/mol . Adjust volumes accordingly for different batch-specific molecular weights. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1 mg of this compound powder.
-
Dissolving: Add 216 µL of anhydrous (dry) DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but be mindful of the compound's stability at elevated temperatures.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C to minimize freeze-thaw cycles and absorption of atmospheric water.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer to minimize precipitation.
-
Determine Final Concentrations: Decide on the final concentration of this compound and the final percentage of DMSO for your experiment (e.g., 10 µM this compound with 0.1% DMSO).
-
Prepare Aqueous Buffer: Dispense the required volume of your aqueous buffer (e.g., cell culture medium) into a sterile tube.
-
Reverse Dilution: While vigorously vortexing or stirring the aqueous buffer, add the calculated small volume of the this compound DMSO stock solution dropwise into the buffer. This ensures rapid dispersal of the DMSO and compound.
-
Immediate Use: Use the freshly prepared working solution in your experiment immediately.
Signaling Pathway
This compound is a selective agonist for the 5-HT1D receptor, which is a G protein-coupled receptor (GPCR). The activation of this receptor initiates a specific intracellular signaling cascade.
Caption: 5-HT1D receptor signaling pathway activated by this compound.
References
Potential off-target effects of L-772405.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-772405. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Question: My experimental results suggest off-target effects of this compound. How can I confirm this?
Answer: If you suspect off-target effects, consider the following troubleshooting steps:
-
Review the Known Selectivity Profile: this compound is a known selective 5-HT1D receptor agonist.[1] It exhibits a higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor and the serotonin (B10506) transporter.[1] Compare your observed effects with the known pharmacology of these targets.
-
Dose-Response Analysis: Perform a dose-response curve for your observed effect and compare it with the known potency of this compound at the 5-HT1D receptor (Ki = 29 nM in guinea pig).[1] A significant deviation may suggest the involvement of other targets.
-
Use of a Structurally Unrelated 5-HT1D Agonist: To confirm that the observed effect is mediated by the 5-HT1D receptor, use a structurally different 5-HT1D agonist. If the effect is reproduced, it is more likely to be on-target.
-
Employ a 5-HT1D Antagonist: Pre-treatment with a selective 5-HT1D antagonist should block the on-target effects of this compound. If the effect persists, it is likely an off-target effect.
-
Broad-Spectrum Off-Target Screening: If resources permit, consider screening this compound against a commercial off-target panel, such as a kinase panel or a safety pharmacology panel. This can provide a broad overview of potential off-target interactions.
Question: I am observing unexpected cellular phenotypes in my experiments with this compound. What could be the cause?
Answer: Unexpected cellular phenotypes could arise from several factors:
-
On-target effects in a novel context: The 5-HT1D receptor may have uncharacterized roles in your specific cell type or experimental model.
-
Off-target effects: this compound may be interacting with other receptors or enzymes. The currently available public information on the broader off-target profile of this compound is limited.
-
Compound purity and stability: Ensure the purity and stability of your this compound stock. Degradation products could have their own biological activities.
-
Experimental artifacts: Rule out any potential artifacts in your experimental setup that could be contributing to the observed phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a selective 5-HT1D receptor agonist.[1] Its binding affinity has been characterized for a limited number of targets.
Q2: Are there any known off-target effects of this compound on kinases?
A2: Based on publicly available information, there is no comprehensive kinase profiling data for this compound. Therefore, its effects on specific kinases are largely unknown. Researchers should exercise caution and consider empirical testing if kinase-mediated off-target effects are suspected.
Q3: How does the affinity of this compound for 5-HT1D compare to other related receptors?
A3: this compound has a higher affinity for the guinea pig 5-HT1D receptor (Ki = 29 nM) than for the guinea pig 5-HT1B receptor (Ki = 318 nM) and the rat 5-HT transporter (Ki > 1000 nM).[1]
Q4: What is the functional activity of this compound?
A4: this compound acts as an agonist at the 5-HT1D receptor. It has been shown to decrease the potassium-induced outflow of 5-HT with an IC50 value of 240 nM.[1]
Quantitative Data Summary
| Target | Species | Assay Type | Value | Unit |
| 5-HT1D Receptor | Guinea Pig | Binding Affinity (Ki) | 29 | nM |
| 5-HT1B Receptor | Guinea Pig | Binding Affinity (Ki) | 318 | nM |
| 5-HT Transporter | Rat | Binding Affinity (Ki) | >1000 | nM |
| 5-HT Release | Not Specified | Functional Assay (IC50) | 240 | nM |
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1D and 5-HT1B Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D and 5-HT1B receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the recombinant guinea pig 5-HT1D or 5-HT1B receptors.
-
Radioligand, e.g., [³H]-5-HT.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., serotonin).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. 5-HT Release Assay
-
Objective: To measure the functional effect of this compound on neurotransmitter release.
-
Materials:
-
Brain tissue slices (e.g., guinea pig cortex).
-
Krebs-bicarbonate buffer.
-
High potassium buffer (to induce depolarization).
-
This compound stock solution.
-
Apparatus for superfusion of brain slices.
-
HPLC with electrochemical detection for 5-HT measurement.
-
-
Procedure:
-
Pre-load brain slices with [³H]-5-HT or prepare for measurement of endogenous 5-HT.
-
Place the slices in a superfusion chamber and perfuse with oxygenated Krebs-bicarbonate buffer.
-
Collect baseline fractions of the superfusate.
-
Apply a depolarizing stimulus (e.g., high potassium buffer) to evoke 5-HT release and collect the superfusate.
-
In a separate experiment, pre-incubate the slices with varying concentrations of this compound before applying the depolarizing stimulus.
-
Measure the amount of 5-HT in the collected fractions using HPLC.
-
Calculate the inhibitory effect of this compound on potassium-induced 5-HT release.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Visualizations
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Experimental Workflow for Off-Target Screening.
References
Technical Support Center: L-772405 GTPγS Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the L-772405 GTPγS binding assay. The information is tailored to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the GTPγS binding assay?
The GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs).[1][2][3] In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Upon agonist binding to the GPCR, a conformational change is induced, facilitating the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit, leading to its activation.[1][4] This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit.[3][5] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the measured radioactivity is proportional to the extent of G protein activation.[1][3][5]
Q2: What is this compound and its role in this assay?
This compound is a selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor, which is a type of GPCR.[6] In the context of a GTPγS binding assay, this compound is used to stimulate the 5-HT1D receptor, leading to the activation of its coupled G protein (typically of the Gi/o family) and a subsequent increase in [³⁵S]GTPγS binding.[7]
Q3: Which G-protein subtypes are most suitable for the GTPγS binding assay?
The GTPγS binding assay is most robust and experimentally feasible for GPCRs coupled to the Gi/o family of G proteins.[1][7][8] Assays for Gs- and Gq-coupled receptors are also possible but often result in a lower signal-to-noise ratio.[1][7] This is attributed to the higher abundance of Gi/o proteins in most cell systems and differences in the nucleotide exchange rates of the G protein subtypes.[7][9]
Q4: What are the primary advantages of the GTPγS binding assay?
The main advantages of this assay are:
-
It measures a proximal event in the GPCR signaling cascade, providing a direct functional readout of G protein activation.[1][2][5]
-
It is less susceptible to signal amplification that can occur in downstream second messenger assays.[1][8][9]
-
The assay is valuable for differentiating between full and partial agonists.[1][5]
-
It can be used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists, as well as the affinity of antagonists.[1][3][8]
Troubleshooting Guide
This guide addresses common problems encountered during the this compound GTPγS assay.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. High Basal Activity: Some receptor systems exhibit high constitutive (agonist-independent) activity.[10] 2. Non-Specific Binding: [³⁵S]GTPγS may bind to components other than the G protein of interest.[1][11] 3. Suboptimal Reagent Concentrations: Incorrect concentrations of GDP, Mg²⁺, or NaCl can increase basal binding.[1] | 1. Increase the concentration of GDP in the assay buffer. For Gi/o-coupled receptors, higher GDP concentrations are often required.[1][5] 2. Include a control for non-specific binding by adding a high concentration (e.g., 10 µM) of unlabeled GTPγS.[1] For filtration assays, ensure filter plates are not treated with polyethyleneimine (PEI), which can increase non-specific binding.[7] 3. Systematically titrate the concentrations of GDP, Mg²⁺, and NaCl to optimize the signal-to-noise ratio.[1] High concentrations of NaCl can help reduce basal binding.[1][10] |
| Low Signal or No Response | 1. Inactive Reagents: The this compound agonist, [³⁵S]GTPγS, or other critical reagents may have degraded.[1] 2. Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.[1] 3. Insufficient Receptor or G protein Expression: The cell membranes may have low levels of the 5-HT1D receptor or the coupled G protein.[11] 4. Incorrect G protein Coupling: The assay may not be optimized for the specific G protein subtype coupled to the 5-HT1D receptor. | 1. Use fresh aliquots of all reagents. Store [³⁵S]GTPγS appropriately to prevent radioactive decay.[1] 2. Optimize incubation time (typically 30-60 minutes) and temperature (room temperature or 30°C).[2][5] Ensure the assay buffer composition is correct. 3. Titrate the amount of membrane protein per well (typically 5-50 µg) to find the optimal concentration.[1][5] 4. The standard GTPγS assay works best for Gi/o-coupled receptors.[7] For other G proteins, consider using an antibody-capture assay to isolate the specific Gα subunit.[5] |
| High Variability Between Replicates | 1. Poor Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Inadequate Mixing: Reagents, especially membrane suspensions and viscous solutions, may not be uniformly mixed. 3. Issues with Filtration (for filtration-based assays): Incomplete or inconsistent washing of the filters can leave behind unbound [³⁵S]GTPγS.[7] | 1. Use calibrated pipettes and ensure proper technique. 2. Thoroughly mix all reagent stocks and the final reaction mixture before dispensing. 3. Optimize the washing steps in the filtration protocol. Ensure a consistent vacuum is applied and that all wells are washed equally. |
Experimental Protocols
Standard [³⁵S]GTPγS Binding Assay (Filtration Format)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
[³⁵S]GTPγS Working Solution: Dilute the stock [³⁵S]GTPγS in assay buffer to the desired final concentration (typically 0.05 - 0.5 nM).[1]
-
GDP Stock Solution: Prepare a stock solution of GDP in assay buffer. The optimal concentration needs to be determined empirically but often ranges from 1 to 100 µM.[5]
-
Unlabeled GTPγS (for non-specific binding): Prepare a 10 µM solution in assay buffer.[1]
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1D receptor and resuspend them in the assay buffer.
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Pre-incubate the plate for 15-30 minutes at room temperature.[1]
-
Initiate the reaction by adding the [³⁵S]GTPγS working solution to all wells.
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.[2]
-
Terminate the reaction by rapid filtration through a filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
The specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding (counts in the absence of unlabeled GTPγS). The agonist-stimulated binding is then determined by subtracting the basal binding (no agonist) from the specific binding at each agonist concentration. Dose-response curves are typically fitted using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
GPCR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Optimizing L-772405 Concentration for In Vivo Studies: A Technical Support Center
Welcome to the technical support center for the in vivo application of L-772405, a selective 5-HT1D receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor. The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This signaling cascade can also involve the modulation of other downstream pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Q2: I cannot find a recommended in vivo starting dose for this compound. What should I do?
A2: Extensive literature searches did not yield specific in vivo dosing information for this compound. This suggests that such studies may not be publicly available. In such cases, a dose-range finding study is a critical first step. It is advisable to start with a low dose, based on its in vitro potency (Ki value of 29 nM for guinea pig 5-HT1D receptor), and escalate the dose while monitoring for both efficacy and any signs of toxicity. When available, pharmacokinetic and pharmacodynamic data from similar compounds can provide a starting point for dose selection.
Q3: What is a suitable vehicle for administering this compound in vivo?
A3: The choice of vehicle will depend on the route of administration and the solubility of this compound. For many small molecules administered in vivo, a common starting point for formulation is a solution of saline with a small percentage of a solubilizing agent like DMSO or a surfactant like Tween 80. It is crucial to first determine the solubility of this compound in various pharmaceutically acceptable vehicles. A preliminary vehicle safety study in a small cohort of animals is also recommended to ensure the vehicle itself does not cause adverse effects.
Q4: What are the potential on-target and off-target effects of this compound?
A4: On-target effects are related to the activation of the 5-HT1D receptor and are the intended pharmacological effects. In the context of migraine research, this could include vasoconstriction of cerebral blood vessels.[1] Off-target effects occur when a drug interacts with unintended targets. While this compound is reported to be selective for the 5-HT1D receptor, with a Ki of 318 nM for the 5-HT1B receptor, it is important to consider potential dose-dependent effects on other receptors or cellular processes. Researchers should carefully observe animals for any unexpected behavioral or physiological changes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Inadequate Dose: The concentration of this compound at the target site may be too low. - Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. - Incorrect Route of Administration: The chosen route may not deliver the compound to the target tissue effectively. | - Perform a dose-response study to identify the optimal effective dose. - Investigate different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to improve bioavailability. - Analyze plasma and tissue levels of this compound to assess its pharmacokinetic profile. |
| Unexpected Animal Behavior or Toxicity | - Off-Target Effects: this compound may be interacting with other receptors at higher concentrations. - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. - On-Target Side Effects: The intended pharmacological action may have unintended physiological consequences. | - Lower the dose to see if the adverse effects diminish. - Conduct a vehicle-only control group to rule out vehicle-induced toxicity. - Carefully observe and document all behavioral and physiological changes to understand the nature of the side effects. |
| Compound Precipitation in Formulation | - Poor Solubility: this compound may have low solubility in the chosen vehicle. | - Test the solubility of this compound in a panel of biocompatible solvents and co-solvents. - Consider using solubilizing agents such as cyclodextrins or adjusting the pH of the formulation if the compound's solubility is pH-dependent. - Prepare fresh formulations before each experiment. |
Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound through the 5-HT1D receptor.
Caption: this compound activates the 5-HT1D receptor, leading to inhibition of cAMP and modulation of MAPK.
Experimental Protocols
Due to the lack of specific published in vivo studies for this compound, the following are generalized protocols for a 5-HT1D agonist. These must be adapted and optimized for this compound.
1. Dose-Response Study in a Rodent Model
-
Objective: To determine the effective dose range of this compound for a specific behavioral or physiological endpoint.
-
Animals: Select an appropriate rodent model (e.g., mice or rats) based on the research question.
-
Groups:
-
Vehicle control
-
This compound (e.g., 0.1, 1, 10 mg/kg) - dose range should be determined based on in vitro potency and preliminary tolerability studies.
-
-
Procedure:
-
Prepare fresh formulations of this compound in a suitable vehicle on the day of the experiment.
-
Administer the vehicle or this compound via the chosen route (e.g., intraperitoneal injection).
-
At a predetermined time point post-administration, assess the desired endpoint (e.g., behavioral test, physiological measurement).
-
Record and analyze the data to determine the dose-response relationship.
-
2. Formulation and Solubility Testing
-
Objective: To identify a suitable vehicle for in vivo administration of this compound.
-
Materials: this compound powder, various pharmaceutically acceptable solvents (e.g., saline, PBS, DMSO, ethanol, PEG400), and co-solvents/surfactants (e.g., Tween 80, Cremophor EL).
-
Procedure:
-
Attempt to dissolve a known amount of this compound in a small volume of each solvent to determine its approximate solubility.
-
For poorly soluble compounds, test mixtures of solvents and co-solvents.
-
Visually inspect the solutions for any precipitation over time at room temperature and at 4°C.
-
Select the vehicle that provides the best solubility and stability. Ensure the final concentration of any organic solvents (e.g., DMSO) is within acceptable limits for the chosen animal model and route of administration.
-
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues during in vivo experiments with this compound.
Caption: A logical workflow for troubleshooting in vivo experiments with this compound.
References
L-772405 stability in different solvents and temperatures.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of L-772405. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the 5-HT1D receptor.[1] The 5-HT1D receptor is a G-protein-coupled receptor (GPCR). Upon activation by an agonist like this compound, the receptor couples to inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2]
Q2: What are the recommended storage conditions for solid this compound?
For solid this compound, the following storage conditions are recommended:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months to years): -20°C
It is also advised to store the compound in a dry and dark environment. The product is generally stable for a few weeks during standard shipping at ambient temperatures.
Q3: How should I prepare a stock solution of this compound?
While specific validated stability data for this compound in various solvents is limited in publicly available literature, a general approach for preparing stock solutions of similar compounds can be followed. It is common practice to dissolve compounds in a small amount of a suitable solvent like DMSO, ethanol, or a buffer solution. For compounds that are difficult to dissolve, using a small amount of 1 N HCl or 1 N NaOH to aid dissolution before bringing the solution to the final volume with distilled water is a possible strategy.[3]
A general protocol for preparing a stock solution is as follows:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the known stability of this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | - The concentration of the stock solution is too high for the chosen solvent.- The stock solution has been stored at an inappropriate temperature. | - Try preparing a more dilute stock solution.- Gently warm the solution and vortex to redissolve the precipitate. If this fails, sonication may be attempted.- Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C). |
| Compound Inactivity or Reduced Potency in Experiments | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Instability of the compound in the experimental buffer or media. | - Always use freshly prepared solutions or newly thawed aliquots of the stock solution for each experiment.- Minimize the number of freeze-thaw cycles for stock solutions.- If possible, assess the stability of this compound in your specific experimental buffer over the time course of your assay. |
| Difficulty Dissolving the Compound | - The compound has low solubility in the chosen solvent. | - Try a different solvent. Common solvents for similar compounds include DMSO and ethanol.- Gentle heating or sonication may aid in dissolution.- For aqueous solutions, adjusting the pH with a small amount of acid or base might improve solubility.[3] |
Experimental Protocols & Data
This compound Stability Data
Quantitative stability data for this compound in various solvents and at different temperatures is not extensively documented in publicly available sources. The following table summarizes the recommended storage conditions based on general laboratory practice for similar compounds.
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid | N/A | 0 - 4°C | Short-term (days to weeks) |
| Solid | N/A | -20°C | Long-term (months to years) |
| Stock Solution | DMSO or Ethanol | -20°C or -80°C | Short-term (prepare fresh or use within a few weeks for best results) |
| Working Solution | Aqueous Buffer | 2 - 8°C | Prepare fresh for each experiment |
Visualizations
5-HT1D Receptor Signaling Pathway
This compound acts as an agonist at the 5-HT1D receptor, which is coupled to an inhibitory G-protein (Gi/o). This interaction inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.
Caption: 5-HT1D Receptor Signaling Pathway Activated by this compound.
Experimental Workflow: Preparing and Using this compound Solutions
This workflow outlines the general steps for preparing and using this compound in a typical in vitro experiment.
Caption: General workflow for preparing and using this compound solutions.
References
Avoiding non-specific binding with L-772405.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-772405, a selective 5-HT1D receptor agonist, with a focus on mitigating non-specific binding in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the serotonin (B10506) 5-HT1D receptor.[1] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by an agonist like this compound, the associated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can also involve the modulation of other pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Q2: What are the common causes of non-specific binding when working with a small molecule agonist like this compound?
A2: Non-specific binding (NSB) for a small molecule can arise from several factors:
-
Compound Properties: Highly hydrophobic compounds tend to bind non-specifically to plasticware, filter membranes, and cellular lipids.
-
High Concentrations: Using concentrations of this compound significantly above its dissociation constant (Kd) or effective concentration (EC50) can lead to binding at lower-affinity, non-target sites.
-
Assay Conditions: Suboptimal buffer conditions (pH, ionic strength), inadequate blocking, and insufficient washing can all contribute to increased NSB.
-
Quality of Biological Reagents: Low receptor expression in cell membranes or impure protein preparations can result in a higher ratio of non-specific to specific binding sites.
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects is crucial. Here are some strategies:
-
Use a Selective Antagonist: Pre-treatment with a known selective 5-HT1D receptor antagonist should block the effects of this compound if they are on-target.
-
Vary the Agonist: Use a structurally different 5-HT1D agonist. If it produces the same biological effect, it is more likely to be an on-target effect.
-
Knockdown/Knockout Models: Utilize cell lines or animal models where the 5-HT1D receptor has been knocked down or knocked out. The effect of this compound should be absent or significantly reduced in these models.
-
Dose-Response Relationship: A clear and saturable dose-response curve is indicative of a specific receptor-mediated effect.
Troubleshooting Non-Specific Binding
Logical Workflow for Troubleshooting High Non-Specific Binding
Quantitative Data Summary
The following table summarizes the binding affinities and functional potency of this compound. When designing experiments, it is advisable to start with concentrations around the Ki or IC50 value for the target receptor and use a concentration range that spans several orders of magnitude to establish a full dose-response curve.
| Target | Species | Assay Type | Value Type | Value (nM) | Reference |
| 5-HT1D Receptor | Guinea Pig | Radioligand Binding | Ki | 29 | [1] |
| 5-HT1B Receptor | Guinea Pig | Radioligand Binding | Ki | 318 | [1] |
| 5-HT Transporter | Rat | Radioligand Binding | Ki | >1000 | [1] |
| 5-HT Release | Guinea Pig | Functional (Outflow) | IC50 | 240 | [1] |
Experimental Protocols
Representative Protocol: [³⁵S]GTPγS Binding Assay for this compound
This protocol is a representative method for assessing the functional activity of this compound at the 5-HT1D receptor by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins.[2][3][4]
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GDP (Guanosine 5'-diphosphate).
-
GTPγS (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes on ice.
-
Homogenize the membranes in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes in Assay Buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 nM to 10 µM.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer.
-
Agonist-stimulated Binding: Dilutions of this compound.
-
Non-specific Binding (NSB): 10 µM unlabeled GTPγS.
-
-
Add 50 µL of the appropriate solution (Buffer, this compound, or unlabeled GTPγS) to each well.
-
Add 100 µL of the diluted cell membrane preparation to each well.
-
Add 50 µL of Assay Buffer containing GDP (final concentration typically 10-30 µM) to each well.
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
-
Initiation of Reaction and Incubation:
-
Prepare a solution of [³⁵S]GTPγS in Assay Buffer to achieve a final concentration of 0.1-0.5 nM.
-
Add 50 µL of the [³⁵S]GTPγS solution to all wells to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters 3-5 times with ice-cold Wash Buffer.
-
-
Detection and Analysis:
-
Dry the filter mat completely.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total and agonist-stimulated binding.
-
Plot the specific binding as a function of this compound concentration and fit the data using a non-linear regression model to determine the EC50 and Emax values.
-
Visualizations
5-HT1D Receptor Signaling Pathway
Experimental Workflow: [³⁵S]GTPγS Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting L-772405 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT1D receptor agonist, L-772405.
Troubleshooting Dose-Response Curves for this compound
This guide addresses common issues encountered during in vitro cell-based assays with this compound.
Problem 1: Flat or No Dose-Response Curve
-
Question: I am not observing any response to this compound at any concentration. What could be the issue?
-
Possible Causes & Solutions:
-
Inactive Compound: Verify the integrity of your this compound stock. Prepare a fresh solution and confirm its identity and purity if possible.
-
Incorrect Assay Target: this compound is a selective agonist for the 5-HT1D receptor. Ensure your cell line endogenously or recombinantly expresses this receptor at sufficient levels. Confirm receptor expression via qPCR, Western blot, or ELISA.[1]
-
Suboptimal Assay Conditions: The 5-HT1D receptor is a Gi/o-coupled GPCR, leading to a decrease in intracellular cAMP.[2] Your assay should be optimized to detect this downstream signal. Consider the following:
-
Stimulation Time: Run a time-course experiment to determine the optimal incubation period for this compound.
-
Cell Density: Titrate the number of cells per well to ensure an adequate signal window.
-
Assay Buffer: Ensure the buffer composition (pH, ionic strength) is appropriate for your assay.
-
-
Low Receptor Expression: If receptor expression is too low, a detectable signal may not be generated. Consider using a cell line with higher expression or optimizing transfection conditions for recombinant systems.
-
-
Problem 2: High Background Signal
-
Question: My baseline signal is very high, making it difficult to detect a response to this compound. How can I reduce the background?
-
Possible Causes & Solutions:
-
Constitutive Receptor Activity: Some GPCRs can be active even without an agonist. If high basal activity is suspected, an inverse agonist can be used to lower the baseline.
-
Contaminated Cells: Visually inspect your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the culture and start a new one from a frozen, uncontaminated stock.
-
Assay Reagent Issues: Check the expiration dates and storage conditions of all assay reagents. Prepare fresh reagents and test them with a known positive control.
-
-
Problem 3: Irreproducible or Variable Results
-
Question: I am getting inconsistent results between wells and between experiments. What are the potential sources of this variability?
-
Possible Causes & Solutions:
-
Pipetting Errors: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.
-
Uneven Cell Seeding: Make sure your cells are evenly suspended before plating. Gently rock the plate in a cross-hatch pattern after seeding to ensure even distribution.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and compound concentration. Avoid using the outer wells for experimental samples, or fill them with sterile media or PBS to create a humidity barrier.
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.
-
-
Problem 4: Non-Sigmoidal Dose-Response Curve
-
Question: My dose-response curve for this compound is not a typical sigmoidal shape. What could this indicate?
-
Possible Causes & Solutions:
-
Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to a drop in response. Visually inspect the wells with the highest concentrations for any signs of precipitation.
-
Off-Target Effects: At higher concentrations, this compound might interact with other targets, leading to unexpected biological responses.
-
Cell Viability Issues: High concentrations of the compound may be toxic to the cells, leading to a decrease in the measured response. Perform a cytotoxicity assay in parallel to your functional assay.
-
Hormesis: Some compounds can produce biphasic or "U-shaped" dose-response curves, where low and high doses elicit opposite effects.[3] This is a complex biological phenomenon that requires specialized curve-fitting models for accurate analysis.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action for this compound?
-
A1: this compound is a selective agonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor.[4] This receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein.[2] Activation of the 5-HT1D receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2]
-
-
Q2: What are the reported potency values for this compound?
-
A2: The binding affinity (Ki) and inhibitory concentration (IC50) for this compound can vary depending on the experimental system. The following table summarizes reported values.
-
| Parameter | Species | Receptor/Transporter | Value |
| Ki | Guinea Pig | 5-HT1B Receptor | 318 nM |
| Ki | Guinea Pig | 5-HT1D Receptor | 29 nM |
| Ki | Rat | 5-HT Transporter | > 1000 nM |
| IC50 | Not Specified | Potassium-induced 5-HT outflow | 240 nM |
-
Q3: How should I prepare this compound for my experiments?
-
A3: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer. Always check the manufacturer's instructions for specific solubility information.
-
-
Q4: What cell lines are suitable for studying this compound?
-
A4: Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1D receptor are a common model system.[4] Other cell lines with low endogenous 5-HT receptor expression can also be used for recombinant expression.
-
Experimental Protocols
Example Protocol: In Vitro cAMP Assay in CHO-K1 cells expressing the 5-HT1D Receptor
-
Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT1D receptor in a suitable growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in a serum-free medium containing a phosphodiesterase inhibitor like IBMX.
-
Assay Procedure:
-
Remove the growth medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound via the 5-HT1D receptor.
Caption: Troubleshooting workflow for this compound dose-response curves.
References
L-772405 Technical Support Center: A Guide to Avoiding Experimental Artifacts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-772405, a selective 5-HT1D receptor agonist. Our goal is to help you navigate potential experimental challenges and avoid common artifacts to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor.[1] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3][4][5] Activation of the 5-HT1D receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for the guinea pig 5-HT1D receptor over the guinea pig 5-HT1B receptor and the rat 5-HT transporter.[1] However, a comprehensive selectivity profile against a wider range of GPCRs and other targets is not extensively documented in publicly available literature. Therefore, it is crucial to consider potential off-target effects in your experimental design.
Q3: Can this compound exhibit biased agonism?
A3: The potential for this compound to act as a biased agonist, meaning it preferentially activates either the G protein-dependent or β-arrestin-dependent signaling pathways, has not been explicitly reported. Biased agonism is a phenomenon observed for some GPCR ligands where the ligand stabilizes a receptor conformation that favors signaling through one pathway over another.[6][7][8][9][10] Researchers should be aware of this possibility and may need to perform specific assays to investigate biased signaling if their research question warrants it.
Troubleshooting Guide
This guide addresses potential experimental artifacts and provides strategies to mitigate them.
Issue 1: Inconsistent or lower-than-expected potency (EC50/IC50) in functional assays.
-
Potential Cause 1: GTP concentration in GTPγS binding assays.
-
Explanation: GTPγS binding assays measure the activation of G proteins. Endogenous GTP can compete with the radiolabeled GTPγS, leading to an underestimation of agonist potency.
-
Solution: Ensure your assay buffer contains an appropriate concentration of GDP to facilitate the exchange for GTPγS upon receptor activation, and minimize contaminating GTP.[11]
-
-
Potential Cause 2: Cell line expression levels and receptor coupling efficiency.
-
Explanation: The level of 5-HT1D receptor expression and the efficiency of its coupling to Gi/o proteins can vary between different cell lines and even between passages of the same cell line. This can significantly impact the observed potency of this compound.
-
Solution: Use a stable cell line with consistent receptor expression. Regularly perform quality control checks, such as radioligand binding, to confirm receptor density (Bmax).
-
-
Potential Cause 3: Desensitization of the 5-HT1D receptor.
-
Explanation: Prolonged exposure to an agonist can lead to receptor desensitization, a process often mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which can reduce the signaling response.[8]
-
Solution: Optimize incubation times to be as short as possible while still allowing for a robust signal. Consider performing time-course experiments to identify the optimal window for measuring the agonist effect before significant desensitization occurs.
-
Issue 2: Off-target effects observed in cellular or in vivo experiments.
-
Potential Cause: Interaction with other 5-HT receptor subtypes or other GPCRs.
-
Explanation: While this compound is reported to be selective for 5-HT1D, its affinity for other receptors, especially at higher concentrations, may not be negligible. The Ki value for the guinea pig 5-HT1B receptor is 318 nM, which could lead to off-target effects at micromolar concentrations of this compound.[1]
-
Solution:
-
Use the lowest effective concentration of this compound as determined by dose-response curves.
-
Employ selective antagonists for other potential off-target receptors to confirm that the observed effect is mediated by the 5-HT1D receptor.
-
Whenever possible, use a secondary 5-HT1D agonist with a different chemical structure to confirm the pharmacological effect.
-
Consider using knockout or knockdown models for the 5-HT1D receptor to validate on-target activity.
-
-
Issue 3: High basal signal in functional assays (e.g., low cAMP levels or high GTPγS binding in the absence of agonist).
-
Potential Cause: Constitutive activity of the 5-HT1D receptor.
-
Explanation: Some GPCRs, including the 5-HT1D receptor, can exhibit constitutive or agonist-independent activity, meaning they can signal to a certain degree even without an agonist bound.[12]
-
Solution:
-
Acknowledge the basal activity and subtract it from all measurements to determine the agonist-stimulated response.
-
If constitutive activity is problematic, consider using an inverse agonist in control wells to establish a true baseline.
-
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Ki (5-HT1D Receptor) | 29 nM | Guinea Pig | [1] |
| Ki (5-HT1B Receptor) | 318 nM | Guinea Pig | [1] |
| Ki (5-HT Transporter) | > 1000 nM | Rat | [1] |
| IC50 (K+-induced 5-HT outflow) | 240 nM | - | [1] |
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1D receptor.
-
Radioligand (e.g., [3H]5-HT).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
This compound stock solution.
-
Non-specific binding control (e.g., 10 µM 5-HT).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add incubation buffer, a fixed concentration of radioligand, and varying concentrations of this compound.
-
For total binding wells, add only buffer and radioligand.
-
For non-specific binding wells, add buffer, radioligand, and a saturating concentration of a non-radiolabeled 5-HT1D ligand.
-
Add cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
2. GTPγS Binding Assay
-
Objective: To measure the functional activation of G proteins by this compound at the 5-HT1D receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1D receptor and Gi/o proteins.
-
[35S]GTPγS.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
GDP.
-
This compound stock solution.
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound in assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Plot the specific binding of [35S]GTPγS as a function of this compound concentration to determine EC50 and Emax.[13][14]
-
3. cAMP Assay (Inhibition of Forskolin-Stimulated cAMP Production)
-
Objective: To measure the inhibition of adenylyl cyclase activity by this compound.
-
Materials:
-
Whole cells expressing the 5-HT1D receptor.
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate cells in a suitable microplate and incubate overnight.
-
Pre-treat cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) in the continued presence of this compound.
-
Incubate for a defined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[15][16][17]
-
Plot the inhibition of forskolin-stimulated cAMP production as a function of this compound concentration to determine the IC50.
-
Visualizations
Caption: Canonical 5-HT1D Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-arrestin-biased agonism at the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Arrestin-Biased Agonists of the GLP-1 Receptor from β-Amino Acid Residue Incorporation into GLP-1 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reconstitution of the human 5-HT(1D) receptor-G-protein coupling: evidence for constitutive activity and multiple receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Improving signal-to-noise ratio in L-772405 binding assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in L-772405 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective agonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor.[1] It is commonly used in research to study the function of this receptor.
Q2: What type of assay is typically used to measure this compound binding?
A2: A common method is a radioligand binding assay, often involving the displacement of a radiolabeled ligand like [3H]5-HT from the 5-HT1D receptor expressed in a host system, such as Chinese Hamster Ovary (CHO) cells.[1]
Q3: What is a good signal-to-noise ratio for an this compound binding assay?
A3: An ideal signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should be at least 3:1. A ratio of 5:1 or higher is considered excellent. If non-specific binding is more than 50% of the total binding, it can be challenging to obtain reliable data.[2]
Q4: How do I determine the optimal concentration of the radioligand?
A4: For saturation binding experiments, you should use a range of radioligand concentrations that bracket the expected dissociation constant (Kd). A typical starting point is a concentration at or below the Kd value.[3] This allows for the accurate determination of both the Kd and the maximum number of binding sites (Bmax).[2]
Q5: What concentration of unlabeled this compound should I use to determine non-specific binding?
A5: To determine non-specific binding, a concentration of unlabeled this compound that is 100- to 1000-fold higher than the Kd of the radioligand is typically used. This ensures that the vast majority of the specific binding sites are occupied by the unlabeled ligand.[2]
Troubleshooting Guide
High background and low signal are common issues that can lead to a poor signal-to-noise ratio. The following sections provide guidance on how to troubleshoot these problems.
High Non-Specific Binding
High non-specific binding can mask the specific signal from your target receptor.
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd.[3] Ensure the radiochemical purity is high (>90%), as impurities can contribute to non-specific binding.[3][4] Hydrophobic radioligands may exhibit higher non-specific binding.[3] |
| Issues with Assay Plastics | Use polypropylene (B1209903) or siliconized tubes and pipette tips to minimize the binding of hydrophobic compounds to plastic surfaces.[2] |
| Filter Binding | Use glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands to the negatively charged filter.[2] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer. Ensure rapid filtration to minimize the dissociation of the specifically bound ligand.[2] |
| Inappropriate Buffer Composition | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the binding and wash buffers to reduce hydrophobic interactions.[2][5] Including Bovine Serum Albumin (BSA) in the assay buffer can also help reduce non-specific binding.[3][6] |
| Excessive Protein Concentration | Reduce the amount of membrane protein in the assay. A typical range is 50-100 µg of membrane protein per well, but this should be optimized for your specific system.[2][7] |
Low Specific Binding Signal
A weak signal can be difficult to distinguish from the background noise.
| Potential Cause | Recommended Solution |
| Inactive Receptor | Ensure that the membrane preparation has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Confirm the expression and activity of the receptor. |
| Suboptimal Incubation Time | Ensure the incubation time is sufficient to reach binding equilibrium. This should be determined experimentally by performing a time-course experiment. |
| Incorrect Buffer pH or Ionic Strength | The optimal pH and ionic strength for binding can be receptor-dependent. Screen a range of pH values and salt concentrations to find the optimal conditions for the 5-HT1D receptor.[5][8] |
| Radioligand Degradation | Use a fresh, high-purity radioligand. Ensure it has been stored according to the manufacturer's recommendations.[2] |
| Low Receptor Expression | If using a cell line, ensure that the 5-HT1D receptor is expressed at a sufficiently high level. This can be checked by Western blot or other methods. |
Experimental Protocols
Membrane Preparation from CHO cells expressing 5-HT1D Receptor
-
Grow CHO cells stably expressing the human 5-HT1D receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cells using a Dounce homogenizer or a similar method.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[2]
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[2]
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.[2]
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method like the BCA assay.[2]
[3H]5-HT Displacement Assay for this compound
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4.
-
Radioligand: [3H]5-HT at a concentration equal to its Kd for the 5-HT1D receptor.
-
Unlabeled Ligand: this compound serial dilutions.
-
Non-Specific Binding Control: A high concentration of an unlabeled 5-HT1D ligand (e.g., 10 µM 5-HT).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of binding buffer for total binding, 50 µL of the non-specific binding control, or 50 µL of the this compound serial dilutions.
-
Add 50-100 µg of the 5-HT1D receptor membrane preparation to each well.[2]
-
Add 50 µL of the [3H]5-HT solution to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[2]
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a GF/B or GF/C glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.[2][6]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Caption: A typical workflow for an this compound radioligand binding assay.
Caption: Simplified signaling pathway of the 5-HT1D receptor activated by this compound.
Caption: Troubleshooting decision tree for improving signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
L-772405 degradation and storage recommendations.
This technical support center provides guidance on the degradation and storage of L-772405, a selective 5-HT1D receptor agonist. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the 5-hydroxytryptamine (serotonin) receptor 1D (5-HT1D). Its primary mechanism of action involves binding to and activating 5-HT1D receptors, which are G protein-coupled receptors (GPCRs). This activation typically leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including neurotransmitter release.
Q2: What are the recommended storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years). Following these recommendations should ensure a shelf life of over two years.
Q3: How should I prepare and store solutions of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | Degradation of this compound due to improper storage. | Ensure the solid compound and prepared solutions have been stored according to the recommendations (see FAQs). Use a fresh vial of the compound if degradation is suspected. |
| Precipitation of the compound in aqueous buffers. | This compound is soluble in DMSO. When diluting into aqueous experimental buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. It may be necessary to optimize the final solvent concentration. | |
| Incorrect concentration of the prepared solution. | Verify the calculations used for preparing the stock and working solutions. If possible, confirm the concentration using a suitable analytical method like UV-Vis spectroscopy, if a molar extinction coefficient is known, or HPLC. | |
| Variability between experimental replicates. | Inconsistent handling of this compound solutions. | Ensure consistent timing and temperature for all experimental steps involving this compound. Prepare a master mix of the final working solution to add to all replicates to minimize pipetting errors. |
| Potential for photo-degradation. | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. |
Quantitative Data Summary
Currently, specific quantitative data on the degradation kinetics of this compound under various conditions (e.g., pH, temperature, different solvents) is not publicly available. The following table summarizes the available qualitative and semi-quantitative information.
| Parameter | Recommendation/Information | Source |
| Storage (Solid) | Short-term (days to weeks): 0-4°C, dry, dark. Long-term (months to years): -20°C, dry, dark. | MedKoo Biosciences |
| Shelf Life (Solid) | > 2 years if stored properly. | MedKoo Biosciences |
| Solubility | Soluble in DMSO. | MedKoo Biosciences |
| Solution Storage | General recommendation: Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. Protect from light. | General laboratory best practices. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. Researchers should adapt standard protocols for studying 5-HT1D receptor agonism. A general workflow for an in vitro cell-based assay is provided below.
General Workflow for a cAMP Inhibition Assay:
Caption: A general experimental workflow for assessing this compound activity.
Signaling Pathway Diagram
Activation of the 5-HT1D receptor by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: this compound signaling pathway via the 5-HT1D receptor.
Validation & Comparative
Validating the Specific Binding of L-772405: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-772405's binding characteristics with other key 5-HT1D receptor ligands. The included data, presented in clear tabular formats, is supported by detailed experimental protocols and visualizations to facilitate a thorough understanding of this compound's binding profile.
Comparative Binding Affinity of this compound
This compound is a selective agonist for the 5-hydroxytryptamine 1D (5-HT1D) receptor. Its binding affinity has been characterized and compared with other well-known 5-HT1D receptor agonists and antagonists. The following tables summarize the binding affinities (Ki in nM) of this compound and other relevant compounds across various serotonin (B10506) receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of this compound and Other 5-HT1D Receptor Agonists
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1F |
| This compound | 29 (guinea pig) | 318 (guinea pig) [1] | - | - |
| Sumatriptan | ~10-20 | ~10-20 | >1000 | High Affinity |
| Eletriptan (B1671169) | 0.92 | 3.14 | Modest Affinity | High Affinity[2][3][4] |
| Naratriptan | 0.69 | 0.47 | 26 | 8.1 (pKi)[5] |
| Rizatriptan | High Affinity | High Affinity | - | Low Affinity |
| Donitriptan | Subnanomolar | Subnanomolar | - | -[6] |
| Avitriptan | High Affinity | High Affinity | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Binding Affinity (Ki, nM) of 5-HT1B/1D Receptor Antagonists
| Compound | 5-HT1D | 5-HT1B | Selectivity |
| GR-127,935 | High Affinity | High Affinity | Non-selective 5-HT1B/1D |
| SB-216641 | 7.3 (pKi) | 9.0 (pKi) | ~25-fold for 5-HT1B[7] |
| BRL-15572 | 7.9 (pKi) | <6 (pKi) | ~60-fold for 5-HT1D[7][8][9] |
Experimental Protocols
The specific binding of this compound to the 5-HT1D receptor is typically validated using radioligand binding assays and functional assays such as GTPγS binding.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the 5-HT1D receptor.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]5-HT or another suitable high-affinity 5-HT1D radioligand.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1D ligand (e.g., serotonin or sumatriptan).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in a lysis buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 20-50 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of this compound.
-
For non-specific binding wells, add a saturating concentration of the non-labeled ligand.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1D receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy of this compound in activating G-protein signaling.
Materials:
-
Cell membranes expressing the 5-HT1D receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Other reagents and equipment are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membranes.
-
GDP (to ensure binding of [35S]GTPγS is agonist-dependent).
-
Varying concentrations of this compound.
-
[35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration, Washing, and Counting: Follow the same steps as in the radioligand binding assay.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the EC50 (concentration for half-maximal stimulation) and the maximal effect (Emax).
Signaling Pathway
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist like this compound, a signaling cascade is initiated.
Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated G-protein can stimulate other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, ultimately leading to various cellular responses such as the inhibition of neurotransmitter release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
L-772,405 and Sumatriptan: A Comparative Analysis of 5-HT1D Receptor Binding
In the landscape of migraine therapeutics and serotonin (B10506) receptor research, both L-772,405 (and its close analog L-775,606) and sumatriptan (B127528) are significant compounds that target 5-HT1D receptors. While both are agonists, their selectivity profiles distinguish their pharmacological characteristics. Sumatriptan is a well-established anti-migraine drug that functions as a mixed 5-HT1B/1D receptor agonist.[1][2][3] In contrast, compounds like L-775,606 have been developed as highly selective 5-HT1D receptor agonists, offering a more targeted approach to receptor interaction.[1][3][4] This guide provides a comparative overview of their binding affinities, the experimental methods used to determine them, and the associated signaling pathways.
Quantitative Data Summary: Receptor Binding & Functional Potency
The binding affinity and functional potency of L-775,606 and sumatriptan at human recombinant 5-HT1D and 5-HT1B receptors reveal critical differences in their selectivity. L-775,606 demonstrates a remarkable 360-fold selectivity for the 5-HT1D receptor over the 5-HT1B receptor.[4] Sumatriptan, while also potent at the 5-HT1D receptor, shows only a 16-fold selectivity over the 5-HT1B receptor, highlighting its mixed agonist profile.[4]
| Compound | Receptor | EC50 (nM) | Selectivity (5-HT1D vs 5-HT1B) | Reference |
| L-775,606 | 5-HT1D | 1.2 | 360-fold | [4] |
| 5-HT1B | 440 | [4] | ||
| Sumatriptan | 5-HT1D | 8.3 | 16-fold | [4] |
| 5-HT1B | 140 | [4] |
Note: EC50 values represent the concentration of the agonist that gives half-maximal response. A lower EC50 value indicates higher potency.
In studies using cerebral cortical and/or caudate membranes, sumatriptan's binding yielded a high-affinity pIC50 value of 7.6 +/- 0.1 for the 5-HT1D receptor.[5]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like L-772,405 and sumatriptan is typically achieved through competitive radioligand binding assays.[6][7] This technique measures the ability of an unlabeled test compound to displace a radioactively labeled ligand from its receptor.[6][7]
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1D receptor.
Principle: A fixed concentration of a radioligand (e.g., [3H]5-HT) is incubated with a receptor source (membranes from cells expressing the 5-HT1D receptor). Increasing concentrations of an unlabeled competitor compound (L-772,405 or sumatriptan) are added. The effectiveness of the competitor in displacing the radioligand is measured, allowing for the calculation of its IC50, which is then converted to the inhibition constant (Ki).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT1D receptor are harvested.
-
The cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA).[8]
-
The homogenate is centrifuged to pellet the cell membranes.[8]
-
The membrane pellet is washed, resuspended in a suitable assay buffer, and the protein concentration is determined.[8]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Wells contain the membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Wells contain the membrane preparation, radioligand, and a high concentration of a non-labeled ligand to saturate the receptors.
-
Competition: Wells contain the membrane preparation, radioligand, and varying concentrations of the test compound (L-772,405 or sumatriptan).[8]
-
-
Incubation:
-
The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Detection and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.[8]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted, and the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[8]
-
Signaling Pathways of the 5-HT1D Receptor
The 5-HT1D receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[9][10] Its primary signaling mechanism involves coupling to inhibitory Gi/o proteins.[11]
Canonical Pathway:
-
Agonist Binding: When an agonist like L-772,405 or sumatriptan binds to the 5-HT1D receptor, it induces a conformational change in the receptor.
-
G-Protein Activation: This conformational change facilitates the activation of the associated heterotrimeric Gi protein. The Gαi subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12]
-
Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately leading to the cellular response, which in the context of migraine therapy includes the inhibition of neurotransmitter release and vasoconstriction.[9]
Evidence also suggests that 5-HT1B/1D receptors can be linked to the activation of the mitogen-activated protein kinase (MAPK) pathway, indicating a more complex signaling network.[12]
References
- 1. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 10. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT1D Receptor Agonists: L-772405 and GR-46611
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent 5-HT1D receptor agonists, L-772405 and GR-46611. The information presented is intended to assist researchers in selecting the appropriate compound for their studies by offering a side-by-side look at their biochemical properties and the experimental methodologies used to characterize them.
Introduction to 5-HT1D Receptor Agonists
The 5-HT1D receptor, a member of the serotonin (B10506) receptor family, is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[1] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is implicated in various physiological processes, making 5-HT1D receptor agonists valuable tools for research in areas such as migraine pathophysiology and neurotransmitter release modulation.
This compound is recognized as a selective 5-HT1D receptor agonist.[3] In contrast, GR-46611 is known as a non-selective agonist, exhibiting activity at both 5-HT1B and 5-HT1D receptors.[3] This guide will delve into the available quantitative data to compare their performance.
Quantitative Data Comparison
The following tables summarize the available binding affinity and functional potency data for this compound and GR-46611. It is important to note that direct comparative studies under identical experimental conditions are limited in the publicly available literature.
Table 1: Binding Affinity (Ki) and Potency (IC50) of this compound
| Parameter | Receptor | Species | Cell Line | Value (nM) | Reference |
| Ki | 5-HT1D | Guinea Pig | - | 29 | [3] |
| Ki | 5-HT1B | Guinea Pig | - | 318 | [3] |
| IC50 | 5-HT1D | Human (cloned) | CHO | 185 | N/A |
| IC50 | Inhibition of K+-induced 5-HT outflow | - | - | 240 | [3] |
Table 2: In-Vivo Activity of GR-46611
| Assay | Species | Effect | Dosage | Reference |
| Formalin-induced flinching | Rat | Antinociception | 0.3-10 µ g/paw | N/A |
| Hyperthermia-induced seizures | Mouse | Increased seizure threshold | 1 mg/kg | N/A |
| Body temperature regulation | Guinea Pig | Hypothermia | 3-30 mg/kg (s.c.) | [4] |
Note: Directly comparable Ki and EC50 values for GR-46611 at the human 5-HT1D receptor were not available in the searched literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize 5-HT1D receptor agonists.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor.
-
Incubation: Membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound (this compound or GR-46611).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G-proteins coupled to the 5-HT1D receptor, providing a measure of the agonist's potency (EC50) and efficacy.[5]
Protocol:
-
Membrane Preparation: Membranes from cells expressing the 5-HT1D receptor are prepared as in the binding assay.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (this compound or GR-46611), a fixed concentration of [35S]GTPγS, and GDP in an appropriate assay buffer.
-
Reaction: The binding of the agonist promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Termination: The reaction is terminated by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: 5-HT1D Receptor Signaling Pathway.
References
- 1. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 2. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR-46611 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Stimulation of central 5-HT1D receptors causes hypothermia in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
L-772405: A Comparative Selectivity Profile Against 5-HT Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and selectivity of L-772405 for various serotonin (B10506) (5-HT) receptors. The data presented is compiled from in vitro experimental findings and is intended to assist researchers in evaluating this compound as a pharmacological tool. For comparative purposes, the selectivity profiles of several other well-characterized 5-HT receptor ligands are also included.
Selectivity Profile of this compound and Comparator Compounds
The following table summarizes the binding affinities (Ki, nM) of this compound and selected comparator ligands for a panel of human 5-HT receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT4 (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) | Notes |
| This compound | No data available | 318 (guinea pig) | 29 (guinea pig) | No data available | No data available | No data available | No data available | No data available | Selective 5-HT1D agonist.[1] Ki for rat 5-HT transporter is >1000 nM.[1] |
| 8-OH-DPAT | ~1-3[2][3] | >380 | No data available | No data available | No data available | No binding | No binding | 466[4] | Prototypical 5-HT1A receptor agonist.[2] Also shows affinity for 5-HT7 receptors.[4] |
| WAY-100635 | 0.39 - 0.91[2][5] | >100 | >100 | >100 | >100 | No data available | No data available | No data available | Potent and selective 5-HT1A receptor antagonist.[5] Also a potent dopamine (B1211576) D4 receptor agonist.[5] |
| Ketanserin (B1673593) | 138 | 162 | 275 | ~0.3-3.5 | ~20-50 | No data available | No data available | No data available | Primarily a 5-HT2A receptor antagonist.[6] Also binds to α1-adrenergic receptors.[7][8] |
| GR 113808 | >1000 | >1000 | >1000 | >1000 | >1000 | 0.07 - 0.25[1][9] | No data available | No data available | Potent and selective 5-HT4 receptor antagonist.[3][10] |
| SB-269970 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | ~1.25[11] | Potent and selective 5-HT7 receptor antagonist.[11][12] |
Note: The species for which the binding affinity was determined is indicated in parentheses where it is not human.
Experimental Methodologies
The binding affinity data presented in this guide are primarily derived from two types of in vitro experiments: radioligand binding assays and functional assays such as the [35S]GTPγS binding assay.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with a known high affinity for that receptor.
Workflow for a Competitive Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT receptor of interest are prepared by homogenization and centrifugation. The final protein concentration is determined.[4][13]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-5-HT, [3H]-Ketanserin, [3H]-GR113808), and varying concentrations of the unlabeled test compound.[4][13][14] Total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand) are also determined.[4][13]
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[4][13][14]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.[4][13]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (Functional)
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to quantify the extent of G-protein activation.
Simplified Signaling Pathway for a Gαi-Coupled 5-HT Receptor:
Caption: Simplified Gαi-coupled 5-HT receptor signaling pathway.
Detailed Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Setup: The assay is conducted in a 96-well plate. Each well contains the cell membranes, a fixed concentration of [35S]GTPγS, GDP (to regulate basal binding), and varying concentrations of the agonist test compound.[15][16]
-
Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for a specific time.[16]
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.[16]
-
Quantification: The amount of [35S]GTPγS bound to the Gα subunits trapped on the filters is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is determined, and dose-response curves are generated to calculate the potency (EC50) and efficacy (Emax) of the agonist.
Conclusion
References
- 1. 5467 [pdspdb.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]ketanserin labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5416 [pdspdb.unc.edu]
- 10. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
Validating the Effects of L-772405: A Comparative Guide to 5-HT1D Antagonist Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective 5-HT1D receptor agonist, L-772405, with established 5-HT1D antagonists, BRL-15572 and GR-127935. The objective is to furnish researchers with the necessary data and methodologies to validate the on-target effects of this compound through pharmacological blockade.
This compound is a potent and selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1D.[1][2] Its primary mechanism of action involves binding to and activating 5-HT1D receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. To confirm that the observed effects of this compound in an experimental system are indeed mediated by the 5-HT1D receptor, it is crucial to demonstrate that these effects can be blocked by a selective 5-HT1D antagonist. This guide focuses on the use of BRL-15572 and GR-127935 for this purpose.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound and the selective 5-HT1D antagonists BRL-15572 and GR-127935. This data is essential for designing and interpreting validation studies.
Table 1: Binding Affinity (Ki) and Potency (IC50) of this compound
| Compound | Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Assay |
| This compound | 5-HT1D | Guinea Pig | 29[1][2] | - | Radioligand Binding ([3H]5-HT displacement) |
| This compound | 5-HT1B | Guinea Pig | 318[1][2] | - | Radioligand Binding ([3H]5-HT displacement) |
| This compound | 5-HT Transporter | Rat | >1000[1][2] | - | Radioligand Binding |
| This compound | 5-HT1D (presynaptic autoreceptor) | Guinea Pig | - | 240[1][2] | Inhibition of potassium-induced 5-HT outflow |
Table 2: Pharmacological Profile of 5-HT1D Antagonists
| Compound | Parameter | Receptor | Value | Species/System | Reference |
| BRL-15572 | pKi | h5-HT1D | 7.9 | CHO Cells | [3] |
| pKi | h5-HT1B | <6.0 | CHO Cells | [3] | |
| pKB | h5-HT1D | 7.1 | CHO Cells (cAMP assay) | [3] | |
| pEC50 (partial agonist) | h5-HT1D | 8.1 | CHO Cells ([35S]GTPγS assay) | [4] | |
| GR-127935 | pKi | Guinea Pig 5-HT1D | 8.5 | - | [5] |
| pKi | Rat 5-HT1B | 8.5 | - | [5] |
Signaling Pathways and Experimental Logic
To visually represent the mechanisms of action and the logic behind the validation experiments, the following diagrams are provided.
Caption: 5-HT1D Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Validating this compound Effects.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key validation experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1D receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]5-HT or another suitable 5-HT1D radioligand.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT1D ligand (e.g., 10 µM serotonin).
-
Test compounds: this compound, BRL-15572, or GR-127935 at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration range of the test compound.
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using non-linear regression analysis.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the 5-HT1D receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds: this compound (agonist) and BRL-15572 (antagonist).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
Procedure:
-
Pre-incubate the cell membranes with the test antagonist (BRL-15572) at various concentrations for 15-30 minutes at 30°C in the assay buffer containing GDP.
-
Add the agonist (this compound) at a fixed concentration (typically its EC80 or EC90) and [35S]GTPγS.
-
Incubate for an additional 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its potency (pKB).
cAMP Accumulation Assay
This assay directly measures the functional consequence of 5-HT1D receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.
Materials:
-
Whole cells expressing the 5-HT1D receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds: this compound and BRL-15572.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to attach.
-
Pre-treat the cells with a range of concentrations of the antagonist (BRL-15572) in the presence of a PDE inhibitor for 15-30 minutes.
-
Add this compound at a fixed concentration along with a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
The reversal of the this compound-induced inhibition of forskolin-stimulated cAMP accumulation by the antagonist is measured to determine its functional antagonism.
Conclusion
The validation of this compound's effects through the use of selective 5-HT1D antagonists like BRL-15572 and GR-127935 is a critical step in ensuring the specificity of experimental findings. By employing the comparative data and detailed protocols provided in this guide, researchers can confidently design and execute experiments to confirm that the observed biological activities of this compound are mediated through the 5-HT1D receptor. The provided diagrams offer a clear visual representation of the underlying signaling pathways and the experimental logic, facilitating a deeper understanding of the validation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
Comparative Analysis of L-772405 and Alternative 5-HT1D Receptor Agonists in the Context of 5-HT1D Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-HT1D Receptor Agonists with Supporting Experimental Data
This guide provides a comprehensive comparison of the selective 5-HT1D receptor agonist L-772405 with alternative compounds, primarily the highly selective 5-HT1D agonist L-775,606 and the mixed 5-HT1B/1D agonist sumatriptan (B127528). The analysis is presented in the context of the physiological and behavioral phenotype observed in 5-HT1D receptor knockout animal models, offering insights into the specific role of this receptor in various biological processes.
Executive Summary
The 5-HT1D receptor, a member of the serotonin (B10506) receptor family, is a key target in the development of therapeutics for migraine and is implicated in other neurological and psychiatric conditions. Understanding the specific contributions of the 5-HT1D receptor to physiology and behavior is crucial for the development of targeted and effective drugs with minimal side effects. The use of selective agonists in conjunction with 5-HT1D receptor knockout models provides a powerful tool for dissecting its functions. This guide synthesizes available data on this compound and its alternatives, comparing their pharmacological profiles and discussing their effects in the context of a 5-HT1D receptor-deficient state.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound, L-775,606, and sumatriptan at the 5-HT1D receptor and other relevant serotonin receptor subtypes. This data is essential for understanding the selectivity and potential off-target effects of these compounds.
Table 1: 5-HT Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1E | 5-HT1F |
| This compound | 29 (guinea pig)[1] | 318 (guinea pig)[1] | - | - | - |
| L-775,606 | - | - | - | - | - |
| Sumatriptan | 17[2] | 27[2] | 100[2] | >10,000 | - |
Table 2: Functional Potency of 5-HT1D Receptor Agonists
| Compound | Assay | Parameter | Value |
| This compound | K+-induced 5-HT outflow inhibition | IC50 | 240 nM[1] |
| L-775,606 | Human Coronary Artery Vasoconstriction | EC50 | 6.0 µM[3] |
| Emax (% of KCl) | 30.1%[3] | ||
| Sumatriptan | Human Coronary Artery Vasoconstriction | EC50 | 0.2 µM[3] |
| Emax (% of KCl) | 41.5%[3] | ||
| Adenylate Cyclase Inhibition | pEC50 | 6.2[4] |
The 5-HT1D Receptor Knockout Phenotype: A Basis for Comparison
The development of mice lacking the 5-HT1D receptor (5-HT1D knockout mice) has provided a critical tool for understanding the in vivo roles of this receptor. While comprehensive behavioral phenotyping is not as extensively documented as for 5-HT1A and 5-HT1B knockout mice, available studies indicate specific alterations:
-
Motor Skills: 5-HT1D knockout mice have been reported to exhibit improved motor skills, particularly in the balance beam test.
-
Spinal Cord Excitability: Electrophysiological studies have shown a significantly smaller monosynaptic ventral root response in the spinal cords of 5-HT1D knockout mice, suggesting a role for the receptor in modulating spinal cord circuitry.
In contrast, knockout models for the closely related 5-HT1A and 5-HT1B receptors show more pronounced behavioral phenotypes, which can be used for comparative inference:
-
5-HT1A Knockout Mice: These mice typically display an anxiety-like phenotype, characterized by increased avoidance of open spaces and novel objects, and reduced exploratory activity.[3][5][6]
-
5-HT1B Knockout Mice: These mice often exhibit increased aggression, impulsivity, and hyperactivity.[7][8][9]
The absence of a strong anxiety or aggression phenotype in the currently available literature on 5-HT1D knockout mice suggests a more subtle or specific role for this receptor in modulating these behaviors compared to the 5-HT1A and 5-HT1B receptors.
Interpreting Agonist Effects in the Context of Knockout Models
The effects of this compound and its alternatives in wild-type animals can be interpreted in light of the 5-HT1D knockout phenotype. The primary function attributed to 5-HT1D receptor agonists is the inhibition of neurotransmitter release, particularly in the trigeminal nervous system, which is a cornerstone of their anti-migraine effects.
This compound: As a selective 5-HT1D agonist, this compound is expected to primarily act on 5-HT1D receptors. In wild-type animals, its administration would likely lead to a reduction in the release of certain neurotransmitters. Given the subtle phenotype of 5-HT1D knockout mice, the behavioral effects of this compound in wild-type animals might also be less pronounced in common behavioral paradigms like the open field or elevated plus maze, unless these paradigms are specifically designed to challenge the systems modulated by the 5-HT1D receptor.
L-775,606: Being highly selective for the 5-HT1D receptor, L-775,606 provides a more precise tool to probe 5-HT1D function. Its effects in wild-type animals should closely mirror the functions lost in 5-HT1D knockout mice. For instance, if the 5-HT1D receptor is involved in dampening certain motor outputs, then L-775,606 might be expected to have a subtle modulatory effect on motor coordination in wild-type animals.
Sumatriptan: As a mixed 5-HT1B/1D agonist, the effects of sumatriptan are a composite of its actions at both receptors. In wild-type animals, it will activate both 5-HT1B and 5-HT1D receptors. In 5-HT1D knockout mice, any observed effects of sumatriptan can be attributed to its action on 5-HT1B and other receptors. This makes sumatriptan a useful tool for dissecting the relative contributions of these two receptor subtypes to its overall pharmacological profile.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Radioligand Binding Assay for 5-HT1D Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound for the 5-HT1D receptor.
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells) or from brain tissue known to express the receptor (e.g., substantia nigra).
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) or [3H]sumatriptan.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.
-
Procedure:
-
Incubate receptor membranes (50-100 µg protein) with a fixed concentration of radioligand (typically at or below its Kd value) and a range of concentrations of the test compound (e.g., this compound).
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This assay measures the G-protein activation following agonist binding to the 5-HT1D receptor.[10][11]
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1D receptor.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
[35S]GTPγS (final concentration ~0.1 nM).
-
GDP (final concentration 10 µM).
-
-
Procedure:
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of the agonist (e.g., this compound).
-
Add the receptor membranes (10-20 µg protein).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity on the filters.
-
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of agonist concentration to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).
Behavioral Testing: Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in mice.[12][13]
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and is evenly illuminated.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the mouse's behavior using a video tracking system.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, mean speed.
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), number of entries into the center zone.
-
Behavioral Testing: Elevated Plus Maze
This test is a widely used assay for anxiety-like behavior in rodents.[14][15][16][17][18]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal size.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Anxiety-like Behavior: Time spent in the open arms versus the closed arms, number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using Graphviz, illustrate key experimental workflows and the signaling pathway of the 5-HT1D receptor.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a GTPγS functional assay.
Caption: Simplified 5-HT1D receptor signaling pathway.
Conclusion
This compound is a valuable tool for investigating the role of the 5-HT1D receptor. Its selectivity, while not as high as some newer compounds like L-775,606, allows for targeted studies. When comparing its effects to those of the mixed agonist sumatriptan, and interpreting these results in the context of the 5-HT1D knockout phenotype, researchers can gain a clearer understanding of the specific contributions of the 5-HT1D receptor to various physiological and behavioral processes. The lack of a pronounced anxiety or aggression phenotype in 5-HT1D knockout mice, in contrast to 5-HT1A and 5-HT1B knockouts, suggests a more specialized role for this receptor, potentially in the fine-tuning of motor control and sensory processing, which warrants further investigation. This guide provides a foundational comparison to aid in the design and interpretation of future studies in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Opposing alterations in anxiety and species-typical behaviours in serotonin transporter overexpressor and knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 5. 5-HT1A receptor knockout mouse as a genetic model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hadassah BrainLabs | 5HT1A receptor knockout mouse [brainlabs.org.il]
- 7. Altered emotional states in knockout mice lacking 5-HT1A or 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1B receptor knock out--behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Behavioral characterization of mice packing the 5-HT1B receptor. | Semantic Scholar [semanticscholar.org]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Open field test for mice [protocols.io]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. en.bio-protocol.org [en.bio-protocol.org]
Cross-Validation of L-772405 Effects: A Comparative Guide to In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro pharmacological effects of L-772405, a selective 5-hydroxytryptamine 1D (5-HT1D) receptor agonist. The data presented herein is a compilation from various studies, offering a cross-validation of its activity through different experimental techniques. This document is intended to assist researchers in understanding the binding affinity, functional activity, and downstream signaling effects of this compound, and to provide detailed methodologies for replicating these key experiments.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity at the 5-HT1D receptor, as determined by radioligand binding, G-protein activation, and neurotransmitter release assays.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Guinea Pig 5-HT1D | [³H]5-HT | CHO Cells | 29 | [1] |
| Guinea Pig 5-HT1B | [³H]5-HT | CHO Cells | 318 | [1] |
| Rat 5-HT Transporter | - | - | >1000 | [1] |
Table 2: Functional Activity of this compound
| Assay Type | Parameter | Preparation | Value (nM) | Reference |
| [³⁵S]GTPγS Binding | Agonist-induced stimulation | CHO Cells (h5-HT1D) | - | [1] |
| 5-HT Release | IC₅₀ (Potassium-induced outflow) | Guinea Pig Brain Tissue | 240 | [1] |
Note: Specific EC₅₀ or Eₘₐₓ values from [³⁵S]GTPγS binding assays for this compound were not explicitly found in the provided search results, though the assay was used for its characterization[1].
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling cascade initiated by this compound binding to the 5-HT1D receptor and the general workflows for the key experimental techniques used in its characterization.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the 5-HT1D receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell membranes from CHO cells stably expressing the human 5-HT1D receptor.
-
[³H]5-HT (Radioligand).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
b. Method:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]5-HT (typically at its K₋d concentration), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1D receptor upon agonist binding.
a. Materials:
-
Cell membranes from CHO cells stably expressing the human 5-HT1D receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
This compound.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Other reagents and equipment as in the radioligand binding assay.
b. Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of GDP (e.g., 10-30 µM), and varying concentrations of this compound.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
For basal binding, omit this compound. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity.
-
Plot the specific [³⁵S]GTPγS binding against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
Adenylyl Cyclase Inhibition Assay
This assay measures the functional consequence of 5-HT1D receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
a. Materials:
-
Whole cells (e.g., CHO) expressing the 5-HT1D receptor or membrane preparations.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
ATP.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).
b. Method:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC₅₀ value.
By cross-validating the effects of this compound across these different assay formats, researchers can gain a more complete and robust understanding of its pharmacological profile as a selective 5-HT1D receptor agonist. This comparative approach, examining receptor binding, G-protein activation, and downstream signaling, is crucial for the characterization and development of novel therapeutic agents.
References
A Comparative Analysis of L-772405 and PNU-109291: Two Selective 5-HT1D Receptor Agonists
In the landscape of serotonin (B10506) receptor research, particularly concerning the 5-HT1D subtype, L-772405 and PNU-109291 have emerged as significant investigational compounds. Both are selective agonists for the 5-HT1D receptor and have been evaluated for their potential therapeutic applications, primarily in the context of migraine. This guide provides a comparative analysis of their pharmacological profiles, supported by available experimental data, to assist researchers and drug development professionals in understanding their respective characteristics.
Pharmacological Profile: A Head-to-Head Comparison
Data Summary Table
| Parameter | This compound | PNU-109291 |
| Receptor Binding Affinity (Ki, nM) | ||
| Guinea Pig 5-HT1D | 29[1] | Not explicitly stated in the provided results, but noted to have high affinity. |
| Guinea Pig 5-HT1B | 318[1] | Not explicitly stated, but exhibits 5000-fold selectivity for primate 5-HT1D over 5-HT1B.[2][3] |
| Rat 5-HT Transporter | >1000[1] | Not available |
| Functional Activity (IC50) | ||
| Decrease of potassium-induced 5-HT outflow | 240 nM[1] | Not available |
| Reduction of dural plasma extravasation (in vivo, guinea pig) | Not available | 4.2 nmol/kg (s.c.)[2][3] |
| Key Features | Selective 5-HT1D receptor agonist.[1] | Highly selective 5-HT1D receptor agonist with a significant preference over the 5-HT1B receptor.[2][3] |
| Therapeutic Potential | Investigated for its role as a presynaptic autoreceptor.[1] | Investigated as a potential anti-migraine agent without the vasoconstrictive effects associated with triptans.[4] |
Experimental Methodologies
The data presented above are derived from various in vitro and in vivo experiments. Below are detailed descriptions of the key methodologies employed in the characterization of these compounds.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a ligand to its receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and PNU-109291 for the 5-HT1D and other receptors.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., CHO cells stably transfected with the human 5-HT1D receptor).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]5-HT) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound or PNU-109291).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model of Dural Plasma Extravasation
This model is used to assess the potential efficacy of anti-migraine drugs.
-
Objective: To evaluate the ability of PNU-109291 to inhibit neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.
-
General Protocol:
-
Animal Model: Male guinea pigs are commonly used for this model.
-
Anesthesia and Surgery: Animals are anesthetized, and the trigeminal ganglion is surgically exposed.
-
Drug Administration: PNU-109291 is administered, typically subcutaneously (s.c.), at various doses.
-
Induction of Extravasation: The trigeminal ganglion is electrically stimulated to induce the release of vasoactive neuropeptides, leading to plasma protein extravasation in the dura mater.
-
Quantification of Extravasation: A marker, such as [125I]-labeled bovine serum albumin, is injected intravenously prior to stimulation. After a set period, the dura is removed, and the amount of radioactivity is measured to quantify the extent of plasma extravasation.
-
Data Analysis: The dose of the drug that produces a 50% inhibition of the stimulation-induced extravasation (IC50) is calculated.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Comparative Discussion
Based on the available data, both this compound and PNU-109291 are potent agonists at the 5-HT1D receptor. However, PNU-109291 appears to have a significantly higher selectivity for the 5-HT1D receptor over the 5-HT1B receptor, with a reported 5000-fold difference for the primate receptors.[2][3] This high selectivity is a crucial feature, as activation of the 5-HT1B receptor has been associated with vasoconstriction, a side effect of some older anti-migraine medications like the triptans.[4] The lack of vasoconstrictive effects is a key advantage for PNU-109291.[4]
This compound's activity has been characterized in the context of its role as a presynaptic autoreceptor, where it can inhibit the release of serotonin.[1] This mechanism is also relevant to the therapeutic action of anti-migraine drugs.
The in vivo data for PNU-109291 in a guinea pig model of dural plasma extravasation provides strong evidence for its potential efficacy in migraine.[2][3] The low nanomolar effective dose highlights its potency in a physiologically relevant setting. Furthermore, its ability to reduce c-fos immunoreactivity in the trigeminal nucleus caudalis suggests a direct modulatory effect on nociceptive pathways involved in headache.[2]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to L-772405 and PNU-142633 for 5-HT1D Receptor Research
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the accurate investigation of receptor function. This guide provides a detailed comparison of two selective agonists for the 5-hydroxytryptamine 1D (5-HT1D) receptor: L-772405 and PNU-142633. The information presented herein is intended to aid in the selection of the most suitable compound for specific research needs, based on available experimental data.
Introduction to 5-HT1D Receptor Agonists
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) belonging to the 5-HT1 receptor family. These receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. 5-HT1D receptors are predominantly found in the central nervous system and are implicated in various physiological processes, including the regulation of neurotransmitter release. Their role in migraine pathophysiology has made them a significant target for drug development.
This compound and PNU-142633 are two potent and selective agonists developed for the study of the 5-HT1D receptor. While both compounds exhibit preferential affinity for the 5-HT1D subtype, they possess distinct pharmacological profiles that may influence their suitability for different experimental paradigms.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and PNU-142633, focusing on their binding affinities and functional activities.
Table 1: Binding Affinity Data
| Compound | Receptor | Species | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (over 5-HT1B) |
| This compound | 5-HT1D | Guinea Pig | Radioligand Binding | 29[1] | - | ~11-fold (based on guinea pig data) |
| 5-HT1D | Human (cloned) | Radioligand Binding | - | 185[1] | N/A | |
| 5-HT1B | Guinea Pig | Radioligand Binding | 318[1] | - | ||
| PNU-142633 | 5-HT1D | Human | Radioligand Binding | 6[2][3][4][5][6] | - | >3000-fold (based on human data) |
| 5-HT1B | Human | Radioligand Binding | >18000[2][3][4][5][6] | - |
Note: A direct comparison of selectivity is challenging due to the use of different species in the binding assays for this compound. The selectivity for this compound is based on guinea pig receptor data, while the high selectivity of PNU-142633 is established using human receptors.
Table 2: Functional Activity Data
| Compound | Assay Type | Cell/Tissue System | Measured Effect | Potency/Efficacy |
| This compound | Potassium-induced 5-HT outflow | Guinea Pig Brain Slices | Decrease in 5-HT release | IC₅₀ = 240 nM[1] |
| PNU-142633 | Cytosensor cell-based assay | Human 5-HT1D receptor-expressing cells | Intrinsic Activity | 70% of 5-HT's maximal response[2][5][6] |
Note: The functional data for the two compounds are derived from different experimental setups, which should be taken into consideration when comparing their potency and efficacy.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. The general procedure involves:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT1D receptor) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]5-HT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or PNU-142633).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (General Protocol)
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor agonism. For Gi/o-coupled receptors like 5-HT1D, agonist binding stimulates the exchange of GDP for GTP on the Gα subunit.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the 5-HT1D receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the agonist (this compound or PNU-142633) in the presence of GDP and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is allowed to proceed for a defined period and is then terminated.
-
Separation and Quantification: The [³⁵S]GTPγS bound to the Gα subunits is separated from the unbound radiolabel by filtration, and the radioactivity is quantified.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) can be determined.
Mandatory Visualization
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Conclusion
Both this compound and PNU-142633 are valuable tools for investigating the 5-HT1D receptor. The choice between them will depend on the specific requirements of the research.
-
PNU-142633 stands out for its high affinity and exceptional selectivity for the human 5-HT1D receptor over the human 5-HT1B receptor. This makes it an excellent choice for studies where precise targeting of the 5-HT1D receptor is critical, minimizing potential off-target effects at the 5-HT1B subtype.
-
This compound is also a selective 5-HT1D receptor agonist, though its selectivity profile against the human 5-HT1B receptor is not as well-defined in the public literature as that of PNU-142633. It has been effectively used to study the role of 5-HT1D receptors in modulating neurotransmitter release.
Researchers should carefully consider the available data and the specific aims of their study when selecting between these two compounds. For investigations requiring the highest degree of selectivity for the human 5-HT1D receptor, PNU-142633 appears to be the superior choice based on current data. However, this compound remains a useful tool, particularly in paradigms where its characterization in specific functional assays is advantageous.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PNU 142633 | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Agonist Activity of L-772405: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, understanding the functional activity of a compound is paramount. This guide provides a comprehensive comparison of functional assays to confirm the agonist activity of L-772405, a selective 5-hydroxytryptamine 1D (5-HT1D) receptor agonist. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on its performance relative to other notable 5-HT1D agonists.
This compound has been identified as a selective agonist for the 5-HT1D receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes. The activation of this receptor is a critical area of study, particularly in the context of migraine therapeutics. To rigorously characterize the agonist properties of this compound, a suite of functional assays is employed. These assays provide quantitative measures of a compound's ability to elicit a biological response upon binding to its target receptor.
Comparative Analysis of 5-HT1D Agonist Activity
The functional potency and efficacy of this compound and other well-established 5-HT1D agonists, such as Sumatriptan and Rizatriptan, are typically evaluated using in vitro assays that measure downstream signaling events following receptor activation. Key assays include the [³⁵S]GTPγS binding assay and cAMP inhibition assays.
For a comprehensive comparison, we present data for other 5-HT1D agonists in widely accepted functional assays.
Table 1: Comparative Functional Activity of 5-HT1D Receptor Agonists
| Compound | Assay Type | Cell Line/Tissue | Potency (EC₅₀/pEC₅₀) | Efficacy (Eₘₐₓ/% Inhibition) |
| This compound | Inhibition of K⁺-induced [³H]5-HT outflow | Guinea Pig Cortical Slices | IC₅₀: 240 nM | Not Reported |
| Sumatriptan | [³⁵S]GTPγS Binding | CHO cells expressing human 5-HT1D | pEC₅₀: 7.6 | Not Reported |
| Sumatriptan | cAMP Inhibition | HeLa cells expressing human 5-HT1Dβ | pIC₅₀: 8.4 | Not Reported |
| Rizatriptan | Coronary Artery Contraction | Human Isolated Coronary Artery | Less potent than Sumatriptan | Lower Eₘₐₓ than Sumatriptan |
| L-741,519 | Coronary Artery Contraction | Human Isolated Coronary Artery | More potent than Sumatriptan | Lower Eₘₐₓ than Sumatriptan |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Signaling Pathways and Experimental Workflows
The 5-HT1D receptor primarily couples to the Gαi/o family of G proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of the G protein, which in turn inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a hallmark of 5-HT1D receptor activation and forms the basis for key functional assays.
Caption: 5-HT1D Receptor Signaling Pathway.
The following diagram illustrates a typical workflow for a [³⁵S]GTPγS binding assay, a gold-standard method for quantifying the functional activity of GPCR agonists.
Safety Operating Guide
Personal protective equipment for handling L-772405
Disclaimer: A specific Safety Data Sheet (SDS) for L-772405 could not be located. The following guidance is based on general laboratory safety principles for handling research chemicals with unknown comprehensive toxicity data. Researchers should always exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein offers procedural guidance to directly address operational questions concerning safe handling and disposal.
Chemical and Physical Properties
Below is a summary of the available quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C26H31FN6O | MedKoo Biosciences[1] |
| Molecular Weight | 462.57 g/mol | MedKoo Biosciences[1], PubChem[2] |
| Exact Mass | 462.2543 Da | MedKoo Biosciences[1], PubChem[2] |
| Appearance | Not specified (Assumed solid) | |
| Solubility | Not specified | MedKoo Biosciences[1] |
| Hydrogen Bond Acceptors | 5 | IUPHAR/BPS Guide to PHARMACOLOGY[3] |
| Hydrogen Bond Donors | 3 | IUPHAR/BPS Guide to PHARMACOLOGY[3] |
| Rotatable Bonds | 9 | IUPHAR/BPS Guide to PHARMACOLOGY[3] |
| Topological Polar Surface Area | 81.48 Ų | IUPHAR/BPS Guide to PHARMACOLOGY[3] |
| XLogP | 4.72 | IUPHAR/BPS Guide to PHARMACOLOGY[3] |
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, a cautious approach to personal protection is warranted. The following PPE is recommended at a minimum when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.[4] Always inspect gloves before use and change them frequently, especially if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes or airborne particles.[5]
-
Body Protection: A standard laboratory coat should be worn to protect street clothing. For operations with a higher risk of splashes, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge may be required. Consult with your institution's EHS for respirator selection and fit-testing.
Operational Plan: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place.[1] Recommended storage is at 0 - 4°C for the short term (days to weeks) or -20°C for the long term (months to years).[1]
-
Keep the container tightly closed and store it in a well-ventilated area.
Handling and Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate lab equipment (e.g., spatulas, weighing paper) to handle the solid.
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and solutions, should be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name (this compound).
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][7] Contact your institution's EHS department to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of research chemicals like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. L-772,405 | C26H31FN6O | CID 9847194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-772,405 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. shop.dqeready.com [shop.dqeready.com]
- 5. Shop Personal Protective Equipment (PPE) | Quill.com [quill.com]
- 6. cnrma.cnic.navy.mil [cnrma.cnic.navy.mil]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
